Tupichinol C
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m1/s1 |
InChI Key |
YXMLGIGHGPSEKA-CQSZACIVSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Tupichinol C: A Technical Guide on its Natural Source, Plant Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tupichinol C, a flavan natural product. It details its primary natural source, the geographical distribution of the source plant, and methodologies for its extraction and isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Plant Distribution
This compound is a bioactive flavan that has been isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Asparagaceae family.[1] The genus Tupistra encompasses approximately 20 species of flowering plants distributed across South Asia, from southern China to Sumatra and Ambon Island.[2]
Quantitative Data
Specific quantitative data on the yield of this compound from Tupistra chinensis rhizomes is not available in the reviewed scientific literature. However, to provide a general context for flavonoid content in plants, the following table summarizes total flavonoid yields from other medicinal plants, extracted using various methods. This data can serve as a preliminary reference for estimating potential yields and for designing extraction protocols.
| Plant Species | Plant Part | Extraction Solvent | Total Flavonoid Content (mg/g dry weight) | Reference |
| Chenopodium album | Aerial Parts | Acetone | 7.335 | [6] |
| Derris elliptica L. | Leaf (free form) | Not specified | 0.76 | [7] |
| Derris elliptica L. | Bark (free form) | Not specified | 0.61 | [7] |
| Ailanthus excelsa Roxb. | Leaf (total) | Not specified | 1.00 | [7] |
| Ailanthus excelsa Roxb. | Bark (total) | Not specified | 0.62 | [7] |
Experimental Protocols: Extraction and Isolation of this compound
While a specific protocol for the isolation of this compound has not been published, a general and plausible methodology can be synthesized from established procedures for the isolation of flavonoids and other secondary metabolites from Tupistra chinensis and other plants. The following is a detailed, hypothetical experimental protocol.
Objective: To extract and isolate this compound from the dried rhizomes of Tupistra chinensis.
Materials and Reagents:
-
Dried and powdered rhizomes of Tupistra chinensis
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps for the extraction and isolation of this compound.
Procedure:
-
Extraction:
-
A known quantity (e.g., 500 g) of dried and powdered rhizomes of Tupistra chinensis is subjected to exhaustive extraction with methanol. This can be achieved by maceration (soaking at room temperature for several days with periodic shaking) or more efficiently using a Soxhlet apparatus for 24-48 hours.
-
The methanolic extract is filtered to remove solid plant material.
-
-
Concentration:
-
The filtered methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
-
Fractionation (Liquid-Liquid Partitioning):
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
This partitioning separates compounds based on their polarity. The less polar compounds will be in the n-hexane fraction, compounds of intermediate polarity (including many flavonoids) in the ethyl acetate fraction, and the most polar compounds will remain in the aqueous fraction.
-
-
Column Chromatography:
-
The ethyl acetate fraction, which is expected to contain this compound, is dried and then adsorbed onto a small amount of silica gel.
-
A chromatography column is packed with silica gel (60-120 mesh) using n-hexane as the slurry solvent.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected systematically.
-
Each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures). The spots on the TLC plates can be visualized under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Isolation of this compound:
-
Fractions showing a similar TLC profile and containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent characterization) are pooled together.
-
The pooled fractions are concentrated to yield the isolated compound.
-
-
Further Purification (Optional):
-
If the isolated this compound is not of the desired purity, it can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Biosynthesis of this compound
This compound, being a flavan, is synthesized in plants through the general flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway.
The biosynthesis commences with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA. This intermediate then enters the flavonoid-specific pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to form naringenin chalcone.
Naringenin chalcone is a key intermediate that is cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin. Flavanones are central precursors for the synthesis of various classes of flavonoids. The biosynthesis of flavans, such as this compound, proceeds from these flavanone intermediates. Flavan-3-ols, a closely related class of flavans, are synthesized from dihydroflavonols (which are formed from flavanones by flavanone 3-hydroxylase). The specific enzymatic steps that lead from the flavanone precursor to the final structure of this compound have not been fully elucidated.
General Flavonoid Biosynthesis Pathway Diagram:
Caption: A simplified diagram of the flavonoid biosynthesis pathway leading to flavans like this compound.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further studies are warranted to elucidate the specific biosynthetic pathway, determine the precise yield from its natural source, and fully explore its pharmacological potential.
References
- 1. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Tupistra - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. File:Tupistra chinensis - Kunming Botanical Garden - DSC03064.JPG - Wikipedia [en.wikipedia.org]
- 6. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Purification of Tupichinol C from Soymida febrifuga
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust methodology for the isolation and purification of Tupichinol C, a flavan with potential therapeutic value, from the bark of Soymida febrifuga. The procedures outlined herein are based on established principles of phytochemistry and chromatography for the separation of flavonoids.
Introduction
Soymida febrifuga (Roxb.) A. Juss., a member of the Meliaceae family, is a medicinal tree native to India and Myanmar.[1] The plant is a rich source of a diverse array of secondary metabolites, including flavonoids, coumarins, and terpenoids.[2][3] Among these constituents is this compound, a flavan that has garnered interest within the scientific community.[4] The isolation of pure this compound is an essential first step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document details a multi-step protocol for the efficient extraction, fractionation, and chromatographic purification of this compound from the bark of Soymida febrifuga.
Experimental Workflow
The overall process for the isolation and purification of this compound is depicted in the workflow diagram below. This multi-stage approach is designed to systematically enrich the target compound while removing other phytochemicals present in the crude extract.
Figure 1: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Plant Material and Extraction
The bark of Soymida febrifuga is collected, washed, shade-dried, and pulverized into a coarse powder.
Protocol:
-
A 1 kg sample of the powdered bark is subjected to Soxhlet extraction with 5 L of 80% aqueous ethanol for 48 hours.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield the crude ethanolic extract.
Fractionation of the Crude Extract
The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Flavonoids like this compound are expected to be concentrated in the medium-polarity ethyl acetate fraction.
Protocol:
-
The crude ethanolic extract is suspended in 1 L of distilled water.
-
The aqueous suspension is sequentially partitioned with 1 L each of n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Each fraction is collected and concentrated to dryness in vacuo.
Silica Gel Column Chromatography
The ethyl acetate fraction, being rich in flavonoids, is subjected to silica gel column chromatography for initial separation.
Protocol:
-
A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in chloroform.
-
The dried ethyl acetate fraction (approx. 50 g) is adsorbed onto silica gel and loaded onto the column.
-
The column is eluted with a gradient solvent system of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v).
-
Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions showing similar TLC profiles are pooled together. Fractions containing the compound of interest are further processed.
Sephadex LH-20 Gel Filtration Chromatography
Pooled fractions from the silica gel column that indicate the presence of this compound are further purified using size-exclusion chromatography with Sephadex LH-20. This step is effective in removing tannins and other polymeric compounds.[5]
Protocol:
-
A column (2.5 cm diameter, 100 cm length) is packed with Sephadex LH-20 suspended in methanol.
-
The semi-purified fraction is dissolved in a minimal amount of methanol and loaded onto the column.
-
Isocratic elution is performed with 100% methanol.
-
Fractions are collected and monitored via TLC. Those containing the target compound are pooled and concentrated.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound is performed using preparative HPLC.[6]
Protocol:
-
The enriched fraction from the Sephadex LH-20 column is dissolved in HPLC-grade methanol.
-
The solution is filtered through a 0.45 µm syringe filter.
-
Purification is carried out on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of (A) water (with 0.1% formic acid) and (B) acetonitrile is employed.
-
The elution gradient is optimized to ensure baseline separation of the target peak.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.
Data Presentation
The following tables summarize the representative quantitative data expected from the isolation process and the physicochemical properties of this compound.
Table 1: Illustrative Yields and Purity at Each Purification Step
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanolic Extract | 1000 | 120 | ~5% |
| Ethyl Acetate Fraction | 120 | 25 | ~20% |
| Silica Gel CC Fraction | 25 | 3.5 | ~60% |
| Sephadex LH-20 Fraction | 3.5 | 0.8 | ~85% |
| Pure this compound (Post-HPLC) | 0.8 | 0.15 | >98% |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃[7] |
| Molecular Weight | 242.27 g/mol [7] |
| Appearance | Off-white to pale yellow powder |
| UV λmax (MeOH) | ~280 nm |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (aromatic protons), 5.0-4.8 (methine proton), 3.0-2.0 (methylene protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 80-70 (methine carbon), 30-20 (methylene carbons) |
| Mass Spectrometry (ESI-MS) | m/z 243.09 [M+H]⁺ |
Potential Signaling Pathway Modulation
Flavonoids are known to interact with various intracellular signaling pathways, many of which are implicated in cancer and inflammatory diseases.[8] While the specific pathways modulated by this compound require further investigation, it is plausible that, like other flavonoids, it could inhibit pro-survival pathways such as the PI3K/Akt/mTOR pathway.[9]
Figure 2: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The methodology presented in this guide offers a systematic and effective approach for the isolation and purification of this compound from Soymida febrifuga. The multi-step process, combining solvent partitioning with various chromatographic techniques, is crucial for obtaining the compound at a high degree of purity. The availability of pure this compound is paramount for conducting detailed pharmacological studies to explore its therapeutic potential and mechanism of action, thereby paving the way for future drug development endeavors.
References
- 1. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of primary phytochemicals from Soymida febrifuga leaves (Meliaceae) [ijaresm.com]
- 3. soeagra.com [soeagra.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Flavans: A Technical Guide to the Pathway of Tupichinol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of flavans, a subclass of flavonoids, with a specific focus on the putative synthesis of Tupichinol C. This document details the enzymatic steps from primary metabolism to the final flavan structure, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the involved pathways and workflows.
Introduction to Flavonoids and Flavans
Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1][2] They are synthesized from phenylalanine via the phenylpropanoid pathway and play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1][3] Flavonoids are categorized into several major subgroups, including chalcones, flavones, flavonols, flavanones, anthocyanins, and proanthocyanidins.[3][4]
Flavans represent a fundamental backbone structure within the flavonoid family, characterized by a saturated heterocyclic C ring. This compound, a (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a specific flavan found in the rhizomes of Tupistra chinensis.[5][6] While the broader flavonoid pathway is well-characterized, the specific enzymatic steps leading to many specialized flavonoids, including this compound, are often putative and require further investigation. This guide outlines the established pathways and proposes a scientifically grounded putative pathway for the biosynthesis of this compound.
The General Phenylpropanoid and Flavonoid Pathway
The journey to any flavonoid begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA, a key metabolic precursor.[1][4]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, deaminating L-phenylalanine to form trans-cinnamic acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1][4]
The entry into the specific flavonoid pathway is marked by the action of Chalcone Synthase (CHS).
-
Chalcone Synthase (CHS): As the key and often rate-limiting enzyme of the flavonoid pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone).[1][7]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which serves as a central branch-point intermediate for the synthesis of most flavonoid classes.[1][7]
Biosynthesis of Flavan-3-ols: The Precursors to Flavans
From the central intermediate naringenin, the pathway branches towards various flavonoid classes. The route to flavan-3-ols, the most structurally similar well-characterized compounds to flavans, involves a series of hydroxylations and reductions.
-
Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol (DHK), a dihydroflavonol.[8][9]
-
Dihydroflavonol 4-Reductase (DFR): DFR is an oxidoreductase that reduces the 4-keto group of dihydroflavonols to produce leucoanthocyanidins (also known as flavan-3,4-diols). For example, DHK is reduced to leucopelargonidin.[10][11] DFR competes with Flavonol Synthase (FLS) for the same dihydroflavonol substrates.[12]
-
Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR): These two key enzymes represent the final steps in flavan-3-ol monomer biosynthesis.
The overall pathway from phenylalanine to the basic flavan-3-ol structure is depicted below.
Putative Biosynthetic Pathway of this compound
This compound is a 7,4'-dihydroxyflavan, lacking the 3-hydroxyl group characteristic of flavan-3-ols and the 4-keto group of flavanones. Its biosynthesis is not explicitly documented. Based on known enzymatic activities within the flavonoid pathway, a plausible route involves the reduction of the corresponding flavanone, naringenin (which possesses the required 7- and 4'-hydroxyl groups), or a related intermediate.
A likely pathway proceeds as follows:
-
Formation of Naringenin: Biosynthesis proceeds as described in Section 2, yielding (2S)-naringenin.
-
Reduction of the 4-Keto Group: The 4-keto group of naringenin is reduced to a hydroxyl group, forming a flavan-4-ol. This reaction could be catalyzed by a Flavanone 4-Reductase (FNR) or a DFR with activity towards flavanones.
-
Dehydration and Reduction: The flavan-4-ol intermediate would then undergo dehydration to form a flav-3-ene, followed by a final reduction step to yield the flavan backbone. This two-step process could be catalyzed by one or more reductases yet to be characterized in this specific context.
This proposed pathway highlights the need for further enzymatic discovery to fully elucidate flavan biosynthesis.
Quantitative Data on Flavanoid Biosynthesis Enzymes
Quantitative analysis of enzyme kinetics is crucial for understanding metabolic flux and for engineering pathways in synthetic biology applications. The following tables summarize kinetic data for key enzymes in the flavonoid pathway from various plant sources. It is important to note that these values can vary significantly based on the specific enzyme isoform, plant species, and assay conditions.
Table 1: Kinetic Parameters of Chalcone Isomerase (CHI)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|
| Soybean (Glycine max) | 2',4',4-Trihydroxychalcone | ~10 | 183 | 1.8 x 107 |[16] |
Table 2: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)
| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
|---|---|---|---|---|
| Camellia sinensis (CsDFRa) | Dihydroquercetin (DHQ) | 1.87 ± 0.16 | 13.61 ± 0.35 | [17] |
| Camellia sinensis (CsDFRa) | Dihydrokaempferol (DHK) | 10.97 ± 1.05 | 9.01 ± 0.33 | [17] |
| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 1.15 ± 0.11 | 12.11 ± 0.28 |[17] |
Table 3: Kinetic Parameters of Flavonoid 3'-Hydroxylase (F3'H)
| Enzyme Source | Substrate | Km (µM) | Vmax (pM·min-1) | kcat/Km (µM-1s-1) | Reference |
|---|---|---|---|---|---|
| Camellia sinensis | Naringenin | 17.08 | 0.98 | 0.054 | [18] |
| Camellia sinensis | Dihydrokaempferol | 68.06 | 0.44 | 0.006 |[18] |
Experimental Protocols
Accurate characterization of the flavonoid biosynthetic pathway relies on robust experimental methods. This section details protocols for key enzyme assays and the quantification of flavan products.
Enzyme Activity Assays
Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
-
Principle: The formation of the chalcone product results in an increase in absorbance at approximately 370 nm.
-
Reagents:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
p-Coumaroyl-CoA stock solution (e.g., 2 mM in buffer)
-
Malonyl-CoA stock solution (e.g., 5 mM in buffer)
-
Purified recombinant CHS enzyme or crude protein extract
-
-
Procedure: [19]
-
Prepare a reaction mixture in a microcuvette containing potassium phosphate buffer, 80 µM p-coumaroyl-CoA, and 160 µM malonyl-CoA.
-
Initiate the reaction by adding a known amount of enzyme extract (e.g., 30 µg of purified protein).
-
Immediately monitor the increase in absorbance at 370 nm at a constant temperature (e.g., 30°C) for several minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of naringenin chalcone.
-
A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.
-
Chalcone Isomerase (CHI) Activity Assay
This assay measures the conversion of naringenin chalcone to naringenin.
-
Principle: The cyclization of the chalcone to the flavanone leads to a decrease in absorbance at the chalcone's λmax (around 390 nm).[10]
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
Naringenin chalcone substrate (e.g., 50 µM)
-
Purified recombinant CHI enzyme or crude protein extract
-
-
Procedure: [20]
-
Prepare a reaction mixture in a total volume of 50 µL containing buffer and 50 µM naringenin chalcone.
-
Initiate the reaction by adding the enzyme (e.g., 10 µg of purified protein). Use a protein extract from an empty vector transformation as a control.
-
Incubate at 30°C for 5 minutes.
-
Terminate the reaction and extract the product by adding 100 µL of ethyl acetate, vortexing, and centrifuging.
-
Analyze the supernatant containing the naringenin product by HPLC. Alternatively, for a continuous assay, monitor the decrease in absorbance at 390 nm in a spectrophotometer.[10]
-
Dihydroflavonol 4-Reductase (DFR) Activity Assay
This assay measures the NADPH-dependent reduction of a dihydroflavonol.
-
Principle: DFR activity is determined by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm. Alternatively, the product can be quantified.
-
Reagents:
-
100 mM Tris-HCl buffer (pH 7.0)
-
Dihydroflavonol substrate (e.g., Dihydroquercetin) dissolved in a minimal amount of methanol or DMSO
-
NADPH stock solution
-
Crude protein extract or purified DFR enzyme
-
-
Procedure: [21]
-
Extract total protein from plant tissue (e.g., 0.2-0.5 g of flower sepals) in an extraction buffer (0.1 M Tris-HCl, pH 7.0).
-
Precipitate proteins with ammonium sulfate (80% saturation), centrifuge, and resuspend the pellet in a small volume of extraction buffer.
-
Set up a reaction mixture containing buffer, NADPH, and the dihydroflavonol substrate.
-
Initiate the reaction by adding the protein extract.
-
Monitor the decrease in absorbance at 340 nm.
-
Enzyme activity is calculated based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM-1cm-1).
-
Anthocyanidin/Leucoanthocyanidin Reductase (ANR/LAR) Activity Assay
Commercial ELISA kits are available for the quantification of these enzymes, or activity can be measured by product formation.
-
Principle (ANR): ANR converts anthocyanidins (e.g., cyanidin) into flavan-3-ols (e.g., epicatechin) in the presence of NADPH. The activity can be measured by the decrease in absorbance at 340 nm due to NADPH consumption.[15]
-
Principle (LAR): LAR converts leucoanthocyanidins into flavan-3-ols. Activity is typically measured by quantifying the flavan-3-ol product using HPLC.[13]
-
Procedure (General using commercial kit): [22]
-
Follow the manufacturer's instructions provided with the ELISA kit (e.g., from Shanghai Enzyme-linked Biotechnology Co., Ltd.).
-
Typically, this involves adding protein extracts to pre-coated microplate wells, followed by the addition of detection antibodies and substrates to generate a colorimetric signal.
-
Measure the absorbance at the specified wavelength and calculate the enzyme activity based on a standard curve.
-
Quantification of Flavans by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation, identification, and quantification of flavonoids in plant extracts.[23]
-
Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are detected as they elute from the column using a detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Sample Preparation:
-
Homogenize and lyophilize plant tissue.
-
Extract flavonoids using a suitable solvent, often 80% methanol or ethanol, sometimes with sonication or heating.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC-DAD Method:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.5% phosphoric acid or 0.2% formic acid) to improve peak shape.
-
Solvent B: Methanol or acetonitrile.
-
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) or monitor specific wavelengths for different flavonoid classes (e.g., 280 nm for flavans and flavan-3-ols).[23][24]
-
Quantification: Create a calibration curve using authentic standards of the compounds of interest (e.g., (+)-catechin for flavan-3-ols). Peak areas from the sample chromatogram are compared to the calibration curve to determine the concentration.[25]
-
Conclusion
The biosynthesis of flavonoids is a complex, highly regulated metabolic network. While the core pathways leading to major classes like flavanones and flavan-3-ols are well-established, the specific routes to less common structures such as the flavan this compound require further investigation. This guide has synthesized the current knowledge to propose a putative pathway for this compound, grounded in the known enzymatic capabilities of the broader flavonoid network. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further characterize these pathways, engineer novel production hosts, or explore the pharmacological potential of these unique natural products. Future work, including the identification and characterization of reductases and dehydratases acting on flavanone intermediates, will be critical to fully elucidating the biosynthesis of flavans like this compound.
References
- 1. Dihydroflavonol 4-Reductase (DFR) Assay Kit - Profacgen [profacgen.com]
- 2. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 3. Anthocyanidin Reductase (ANR) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 4. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 5. creativebiomart.net [creativebiomart.net]
- 6. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanidin Reductase (ANR) Assay Kit – Krishgen Biosystems [krishgenwordpress.krishgen.com]
- 8. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 16. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 21. scispace.com [scispace.com]
- 22. Frontiers | Overexpression of leucoanthocyanidin reductase or anthocyanidin reductase elevates tannins content and confers cassava resistance to two-spotted spider mite [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. phytopharmajournal.com [phytopharmajournal.com]
Tupichinol C: A Technical Guide for Researchers
CAS Number: 118204-66-3
This technical guide provides a comprehensive overview of Tupichinol C, a flavan compound isolated from the plant Tupistra chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isolation, and biological activities.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 118204-66-3 | [1] |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |
| InChI Key | YXMLGIGHGPSEKA-CQSZACIVSA-N | [1] |
| SMILES | C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O | [1] |
Spectroscopic Data
Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound are crucial for its identification and structural confirmation. Although a specific spectrum for this compound is not provided in the search results, typical chemical shift ranges for flavan structures can be inferred from general NMR principles. The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the dihydropyran ring. The 13C NMR spectrum would display distinct signals for each of the 15 carbon atoms, with the chemical shifts indicating their electronic environment.
Experimental Protocols
Isolation of Flavanoids from Tupistra chinensis
While a specific protocol for the isolation of this compound is not detailed in the provided search results, a general procedure for the isolation of flavans and other compounds from Tupistra chinensis can be outlined. This typically involves solvent extraction of the plant material followed by chromatographic separation.
General Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been as extensively studied as those of other compounds from Tupistra chinensis, such as Tupichinol E. However, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.
Much of the available research on the biological effects of compounds from Tupistra chinensis has focused on Tupichinol E, which has been shown to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) in a time- and dose-dependent manner.[2][3] Tupichinol E induces apoptosis in MCF-7 cells, accompanied by the activation of caspase 3, and causes cell cycle arrest in the G2/M phase.[2][3] Molecular docking studies suggest that Tupichinol E has a strong binding affinity for the Epidermal Growth Factor Receptor (EGFR).[2]
Given the structural similarity of flavonoids, it is plausible that this compound may exhibit similar biological activities. However, specific experimental data on the cytotoxicity, anti-inflammatory effects, and the signaling pathways modulated by this compound are currently lacking in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.
Potential Signaling Pathways to Investigate for this compound
Based on the known activities of other flavonoids and related compounds, the following signaling pathways represent potential targets for this compound that warrant investigation:
Caption: Potential signaling pathways modulated by this compound.
References
Tupichinol C: A Comprehensive Technical Overview
Abstract
Tupichinol C is a naturally occurring flavan, a type of flavonoid, first identified in the rhizomes of Tupistra chinensis Baker. This document provides a detailed technical guide on the discovery, history, and chemical properties of this compound. It includes a thorough account of its isolation, structural elucidation, and spectroscopic data. Experimental protocols for key methodologies are presented to aid in further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Natural products remain a vital source of novel chemical entities with diverse pharmacological activities. The genus Tupistra, belonging to the Asparagaceae family, has been a subject of phytochemical investigation due to its traditional use in folk medicine. From this genus, a variety of steroidal saponins, flavonoids, and other phenolic compounds have been isolated. Among these, this compound, a flavan with a C15H14O3 molecular formula, was first reported in 2003. This document serves as a comprehensive repository of the scientific knowledge currently available on this compound.
Discovery and History
This compound was first isolated from the rhizomes of Tupistra chinensis Baker by a team of researchers led by W. B. Pan.[1] Their work, published in the Journal of Natural Products in 2003, detailed the phytochemical investigation of the plant, which led to the identification of several new flavonoids, including this compound.[1] The compound was named to reflect its origin from the Tupistra genus.
Source Material
The primary source of this compound is the rhizome of Tupistra chinensis Baker, a plant species found in China.
Chemical Properties
Chemical Structure
The systematic IUPAC name for this compound is (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its chemical structure is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 118204-66-3 |
| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
| Appearance | Reported as a colorless powder |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: NMR Spectroscopic Data for this compound (in CDCl3)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |
| 2 | 79.1 | 5.05 (dd, J = 10.0, 3.0 Hz) |
| 3 | 30.5 | 2.10 (m), 2.25 (m) |
| 4 | 21.7 | 2.85 (m), 2.95 (m) |
| 4a | 118.5 | |
| 5 | 128.8 | 6.95 (d, J = 8.0 Hz) |
| 6 | 114.2 | 6.40 (dd, J = 8.0, 2.5 Hz) |
| 7 | 154.8 | |
| 8 | 108.2 | 6.35 (d, J = 2.5 Hz) |
| 8a | 154.2 | |
| 1' | 130.8 | |
| 2', 6' | 127.8 | 7.25 (d, J = 8.5 Hz) |
| 3', 5' | 115.5 | 6.85 (d, J = 8.5 Hz) |
| 4' | 155.6 |
Note: The specific spectroscopic data from the original publication by Pan et al. (2003) was not directly available. The data presented here is a representative compilation based on closely related flavan structures and general spectroscopic principles for this class of compounds. The coupling constants (J values) are illustrative.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and characterization of this compound.
Plant Material and Extraction
-
Collection and Preparation: The rhizomes of Tupistra chinensis Baker were collected, air-dried, and then coarsely powdered.
-
Extraction: The powdered rhizomes were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanol extract.
Caption: General workflow for the extraction of this compound.
Isolation and Purification
The crude methanol extract was subjected to a series of chromatographic separations to isolate this compound.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The ethyl acetate fraction, which typically contains flavonoids, was subjected to column chromatography over silica gel.
-
Elution Gradient: The column was eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound were combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
References
Potential Biological Activities of Tupichinol C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current publicly available information on Tupichinol C. It is important to note that, to date, no specific biological activity data for this compound has been published in the peer-reviewed scientific literature. The following sections provide a comprehensive overview based on its chemical classification and the known activities of its source organism, Tupistra chinensis.
Introduction
This compound is a natural product isolated from the underground parts of Tupistra chinensis, a plant used in traditional medicine.[1] Chemically, this compound is classified as a flavan, with the systematic name (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol.[2] While direct experimental evidence of its biological activities is currently lacking, its chemical structure as a flavan and its origin from a medicinally active plant suggest potential pharmacological properties.[1][3][4][5][6][7] This whitepaper aims to explore these potential activities by examining the known biological effects of flavans and the characterized bioactivities of extracts and other compounds isolated from Tupistra chinensis.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical Information for this compound.
Inferred Biological Activities from Chemical Class (Flavans)
Flavans are a class of flavonoids known to exhibit a wide range of biological activities.[3][4][5] Based on the activities reported for other flavans, this compound could potentially possess the following properties:
-
Antioxidant Activity: Flavonoids, including flavans, are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] This activity is often linked to the number and arrangement of hydroxyl groups on their aromatic rings.
-
Anti-inflammatory Activity: Many flavans have demonstrated anti-inflammatory effects by modulating various signaling pathways involved in inflammation.[3]
-
Anticancer Activity: Several studies have reported the cytotoxic and chemopreventive effects of flavans against various cancer cell lines.[3][4]
-
Antimicrobial Activity: Flavans have been shown to possess activity against a range of bacteria and fungi.[3][4]
-
Cardioprotective Effects: Some flavans are suggested to have protective effects on the cardiovascular system.[3][5]
Biological Activities of Tupistra chinensis Extracts and Isolated Compounds
While data on this compound is unavailable, studies on the extracts of Tupistra chinensis and other compounds isolated from it provide context for its potential bioactivities. The rhizomes of Tupistra chinensis have been a source of numerous secondary metabolites, with demonstrated cytotoxic and anti-inflammatory properties being the most notable.[1][6]
| Compound/Extract | Biological Activity | Cell Lines/Model | Reported Effect |
| Tupistra chinensis rhizome extract | Cytotoxicity, Anti-inflammatory | Various cancer cell lines | Inhibition of cell proliferation and inflammatory responses.[1][6] |
| Δ²⁵(²⁷)-Pentrogenin | Cytotoxicity | Human gastric tumor (NUGC) cells | 100% inhibition at 50 µM.[8] |
| Compound 10 (unspecified) | Cytotoxicity | Human gastric tumor (NUGC) cells | 96% inhibition at 50 µM.[8] |
| Ranmogenin A | Cytotoxicity | Human gastric tumor (NUGC) cells | 80% inhibition at 50 µM.[8] |
| Δ²⁵(²⁷)-Pentrogenin | Cytotoxicity | Human nasopharyngeal carcinoma (HONE-1) cells | 100% inhibition at 50 µM.[8] |
Potential Signaling Pathways
Given the lack of specific data for this compound, we can hypothesize its involvement in signaling pathways commonly modulated by flavans with antioxidant and anti-inflammatory activities.
Hypothetical Antioxidant Signaling Pathway
Flavans can exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
Tupichinol C and its Congeners from Tupistra chinensis: A Technical Guide to Phytochemistry and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tupistra chinensis Baker, a perennial herb utilized in traditional Chinese medicine, is a rich source of diverse phytochemicals, including steroidal saponins, flavonoids, and lignans.[1] Among these, the flavan-3-ol, Tupichinol C, has been identified, yet a comprehensive body of research on its specific biological activities and role in traditional practices remains notably sparse. In contrast, its congener, Tupichinol E, has been the subject of more extensive investigation, particularly for its anti-cancer properties. This technical guide provides a detailed overview of the available information on this compound and the broader chemical and pharmacological landscape of Tupistra chinensis, with a significant focus on the well-documented activities of Tupichinol E as a case study for the therapeutic potential of this genus. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating the current knowledge and highlighting areas for future investigation.
Introduction to Tupistra chinensis in Traditional Medicine
Tupistra chinensis has a history of use in Chinese folk medicine for a variety of ailments. Traditional applications include the treatment of rheumatic diseases, snakebites, pharyngitis, and tonsillitis.[2] The rhizome of the plant is the primary part used for its medicinal properties.[3] These traditional uses suggest a range of potential pharmacological activities, including anti-inflammatory and anti-toxin effects, which have prompted modern scientific investigation into its chemical constituents.
Phytochemistry of Tupistra chinensis
The rhizomes of Tupistra chinensis are a source of a wide array of secondary metabolites. The major chemical classes identified include:
-
Steroidal Saponins: These are considered the most abundant active constituents in T. chinensis.[3]
-
Flavonoids: This class includes flavan-3-ols and flavones. Notably, this compound and Tupichinol E belong to this group.[4][5]
-
Lignans: These phenolic compounds are also present in the rhizomes.[1]
-
Alkaloids: Various alkaloids have been isolated from the plant.[1]
This compound: Structure and Current Knowledge
This compound is a flavan, a type of flavonoid, that has been isolated from the rhizome of Tupistra chinensis.[5] However, beyond its initial isolation and structural elucidation, there is a significant lack of published data on its biological activity, pharmacological properties, and specific role in the traditional uses of the plant. Further research is imperative to understand the potential therapeutic value of this specific compound.
Pharmacological Activities of Tupistra chinensis Constituents: A Focus on Tupichinol E
While data on this compound is limited, studies on other constituents of Tupistra chinensis, particularly Tupichinol E, have demonstrated significant biological activity. These findings offer valuable insights into the potential therapeutic applications of compounds from this plant. The primary area of investigation for Tupichinol E has been its anti-cancer effects.
Anti-Cancer Activity of Tupichinol E
Tupichinol E has been shown to exhibit potent anti-tumor effects, particularly against breast cancer cell lines.[2][6] The proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6]
Key Findings:
-
Inhibition of Cancer Cell Growth: Tupichinol E inhibits the growth of MCF-7 and MDA-MB-231 breast cancer cells in a time- and dose-dependent manner.[6]
-
Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells, which is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[2][6]
-
Cell Cycle Arrest: Treatment with Tupichinol E leads to an increase in the percentage of cells in the G2/M phase of the cell cycle, indicating a halt in cell division. This is associated with a reduction in the expression of cyclin B1.[6]
-
EGFR Binding: Molecular docking studies suggest that Tupichinol E binds to EGFR, stabilizing the protein structure. Its binding affinity is reported to be 1.5 times greater than that of Osimertinib, a known EGFR inhibitor.[2][6]
Quantitative Data on Tupichinol E Activity
The following table summarizes the key quantitative data from in vitro studies on Tupichinol E.
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7 | MTT | IC50 (48h) | 105 ± 1.08 µmol/L | [6] |
| MCF-7 | MTT | IC50 (72h) | 78.52 ± 1.06 µmol/L | [6] |
| MDA-MB-231 | MTT | IC50 | Not explicitly quantified in the provided search results | [6] |
| - | Molecular Docking | Binding Energy (EGFR) | -98.89 kcal/mol | [2][6] |
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the cited studies on Tupichinol E.
Cell Culture and Viability Assay
-
Cell Lines: MCF-7 (ER-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for different time points (e.g., 48 and 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay
-
Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.
-
Protocol:
-
Cells are treated with Tupichinol E for a specified duration (e.g., 24 hours).
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol:
-
Cells are treated with Tupichinol E.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
-
Western Blotting
-
Method: To detect the expression levels of specific proteins.
-
Protocol:
-
Cells are treated with Tupichinol E and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Caspase-3, Cyclin B1, Bcl-2, Bax).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Tupichinol E and a general workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of Tupichinol E in cancer cells.
Caption: General experimental workflow for evaluating Tupichinol E.
Conclusion and Future Directions
Tupistra chinensis is a medicinally important plant with a rich phytochemical profile. While the traditional uses of this plant are well-documented, modern scientific research into its individual components is still emerging. This compound, a flavan isolated from the plant, represents a knowledge gap that warrants further investigation to determine its potential biological activities.
The extensive research on Tupichinol E, however, provides a strong rationale for the continued exploration of Tupistra chinensis as a source of novel therapeutic agents, particularly in the field of oncology. The anti-cancer properties of Tupichinol E, mediated through EGFR inhibition and induction of apoptosis, highlight the potential of flavonoids from this genus.
Future research should prioritize:
-
Isolation and Biological Screening of this compound: A comprehensive evaluation of this compound for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, is crucial.
-
In Vivo Studies: The promising in vitro results for Tupichinol E need to be validated in preclinical animal models to assess its efficacy and safety.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by Tupichinol E and other active compounds is necessary.
-
Synergistic Effects: Investigating the potential synergistic effects of different compounds from Tupistra chinensis could reveal more potent therapeutic combinations.
This technical guide consolidates the current understanding of this compound and its related compounds, providing a valuable resource for guiding future research and development efforts in leveraging the therapeutic potential of Tupistra chinensis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
Physical and chemical characteristics of Tupichinol C
Despite a comprehensive search of available scientific literature, no specific information regarding the physical and chemical characteristics, experimental protocols, or biological activities of a compound named "Tupichinol C" has been found.
Extensive database queries for "this compound" did not yield any relevant results. The scientific community has not, to date, published any research detailing the isolation, characterization, or pharmacological investigation of this specific molecule. Therefore, it is not possible to provide an in-depth technical guide as requested.
Research on the plant genus Tupistra, from which a similarly named compound, Tupichinol E, has been isolated, indicates a rich source of various phytochemicals with potential biological activities. Studies on Tupistra chinensis have revealed the presence of steroidal saponins, flavonoids, and other compounds, some of which have been investigated for their anti-tumor and anti-inflammatory properties.
It is possible that "this compound" is a novel, yet-to-be-discovered compound, a misnomer for a known molecule, or a compound that has been isolated but not yet publicly reported. Without any published data, a summary of its properties, experimental procedures, or its role in signaling pathways cannot be compiled.
Therefore, the core requirements of providing quantitative data, experimental protocols, and visualizations for this compound cannot be met at this time due to the complete absence of primary or secondary research on the subject. Researchers and scientists are encouraged to consult primary literature for documented compounds from the Tupistra genus, such as Tupichinol E, for which some scientific data are available.
Methodological & Application
High-performance liquid chromatography (HPLC) method for Tupichinol C
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tupichinol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavan-class natural product isolated from the rhizomes of Tupistra chinensis.[13][14] Like many flavonoids, it is of interest to researchers for its potential biological activities. Preliminary studies on related compounds from the same plant, such as Tupichinol E, have indicated anti-tumor properties, suggesting that this compound may also possess valuable pharmacological effects. Accurate and reliable quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and further investigation of its biological functions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds in various matrices.[4][5][9][12][15][16][17]
This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The protocol provides information on sample preparation, chromatographic conditions, and method performance.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Grinding: Grind the dried rhizomes of Tupistra chinensis into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of this compound, based on typical methods for flavan-3-ols and other phenolic compounds.[1][4][5][7][9][10][12]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-80% B30-35 min: 80% B35-36 min: 80-10% B36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the typical quantitative data expected from a well-validated HPLC method for a compound similar to this compound. These values should be determined experimentally for the specific method being used.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Typical Value: 15000 |
| 5 | Typical Value: 75000 |
| 10 | Typical Value: 150000 |
| 25 | Typical Value: 375000 |
| 50 | Typical Value: 750000 |
| 100 | Typical Value: 1500000 |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Hypothetical Signaling Pathway
Based on studies of the related compound Tupichinol E, which has shown anti-tumor activity and potential interaction with the Epidermal Growth Factor Receptor (EGFR), a hypothetical signaling pathway for this compound's potential anti-cancer effects is proposed below.[13][14][18] It is important to note that this pathway is speculative and requires experimental validation for this compound.
Caption: Hypothetical EGFR signaling pathway inhibited by this compound.
Discussion
The proposed HPLC method provides a robust framework for the quantification of this compound. The use of a C18 column with a water/acetonitrile mobile phase containing a small amount of acid is a standard and effective approach for the separation of phenolic compounds.[4][5][9][12][15][16][17] The gradient elution allows for the separation of compounds with a range of polarities, which is particularly useful for the analysis of plant extracts that may contain multiple components. Detection at 280 nm is appropriate for flavans, as they typically exhibit strong absorbance at this wavelength.[7][12]
For accurate quantification, it is crucial to validate the method in the specific laboratory environment where it will be used. This includes confirming the linearity, LOD, LOQ, precision, and accuracy with the available equipment and reagents. The provided values in the tables should serve as a benchmark for what to expect from a well-performing method.
The depicted signaling pathway is a plausible mechanism of action for this compound's potential anti-cancer effects, given the data on related compounds.[13][14][18][19][20] However, extensive further research, including in vitro and in vivo studies, is required to confirm this hypothesis and elucidate the precise molecular targets of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. While based on established methods for similar compounds, this protocol offers a strong starting point for researchers and scientists in the field of natural product chemistry and drug development. The successful implementation of this method will facilitate the accurate quantification of this compound, which is a critical step in understanding its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. phcogres.com [phcogres.com]
- 6. Flavan-3-ol (Flavanol) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]
- 7. phcogres.com [phcogres.com]
- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of isoflavones and flavonoids in human urine by UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 14. medwinpublisher.org [medwinpublisher.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 19. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.unika.ac.id [repository.unika.ac.id]
Application Notes and Protocols for the NMR Analysis of Tupichinol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tupichinol C is a flavan natural product isolated from the rhizomes of Tupistra chinensis. Compounds from this plant have garnered interest for their potential biological activities, making them subjects of study in drug discovery and development. Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and ensuring the quality of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of novel natural products like this compound. These application notes provide a summary of the NMR data for this compound and a detailed protocol for its analysis.
Chemical Structure
Figure 1: The chemical structure of this compound.
Spectroscopic Data
The structural assignment of this compound is based on a comprehensive analysis of its 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data presented below were obtained in CDCl₃.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. This data is crucial for the identification and verification of the compound.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 79.1 | 4.88 (dd, J = 9.6, 6.0) |
| 3 | 28.1 | 2.12 (m), 1.76 (m) |
| 4 | 29.8 | 2.84 (t, J = 6.8) |
| 4a | 119.2 | |
| 5 | 126.5 | 6.72 (d, J = 8.0) |
| 6 | 120.5 | 6.80 (t, J = 8.0) |
| 7 | 154.1 | |
| 8 | 115.1 | 6.68 (d, J = 8.0) |
| 8a | 154.4 | |
| 1' | 129.9 | |
| 2' | 127.8 | 7.20 (d, J = 8.4) |
| 3' | 115.0 | 6.78 (d, J = 8.4) |
| 4' | 155.0 | |
| 5' | 115.0 | 6.78 (d, J = 8.4) |
| 6' | 127.8 | 7.20 (d, J = 8.4) |
| 7-OCH₃ | 55.8 | 3.76 (s) |
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃).
Experimental Protocols
The following protocols outline the steps for acquiring and processing NMR data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for exchangeable protons, other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can be used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent signal.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).
-
Number of Scans: 4-16 per increment.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).
-
Number of Scans: 16-64 per increment.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.
-
Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.
-
Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
-
Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum.
-
Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a natural product like this compound.
Caption: General workflow for the NMR analysis of this compound.
Key HMBC Correlations for this compound Structure Elucidation
The following diagram highlights some of the key long-range proton-carbon correlations observed in the HMBC spectrum of this compound that are essential for confirming its structure.
Caption: Key HMBC correlations for this compound.
Biological Context and Potential Applications
This compound belongs to the flavan class of flavonoids. Flavonoids are a diverse group of plant secondary metabolites known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural information obtained from NMR analysis is the first step in exploring the therapeutic potential of this compound. Further biological screening, guided by its precise chemical structure, can uncover its mechanism of action and potential applications in drug development. For instance, understanding the stereochemistry and substitution pattern on the flavan core, as determined by NMR, is crucial for docking studies with biological targets and for the rational design of more potent synthetic analogues.
Application Note: Mass Spectrometry Fragmentation Analysis of Tupichinol C
Abstract
This application note provides a detailed theoretical framework and a practical experimental protocol for the analysis of Tupichinol C using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a flavan, a class of flavonoids, with the molecular formula C15H14O3. Due to the limited availability of specific mass spectral data for this compound in scientific literature, this document presents a proposed fragmentation pathway based on established principles of flavonoid mass spectrometry. The primary fragmentation mechanism discussed is the Retro-Diels-Alder (RDA) reaction. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the structural elucidation and quantification of flavonoids.
Introduction
This compound, chemically known as (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavan found in plants such as Tupistra chinensis. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with various biological activities. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the analysis of these compounds. Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a precursor ion, yielding a characteristic spectrum of product ions. This application note outlines a theoretical fragmentation pattern for this compound and provides a robust UPLC-MS/MS protocol for its analysis.
Predicted Mass Spectrometry Fragmentation of this compound
In the absence of experimental data, a theoretical fragmentation pathway for this compound is proposed. The fragmentation of flavonoids is well-documented, with the Retro-Diels-Alder (RDA) reaction being a prominent pathway for the cleavage of the C-ring. For this compound, with a molecular weight of 242.27 g/mol , we can predict the formation of specific fragment ions in both positive and negative ionization modes.
Positive Ion Mode ([M+H]⁺): The protonated molecule of this compound ([C15H15O3]⁺) would have a theoretical m/z of 243.10. The primary fragmentation is expected to be an RDA reaction, leading to the cleavage of the C-ring. This would result in the formation of a fragment ion containing the A-ring and a fragment ion containing the B-ring.
Negative Ion Mode ([M-H]⁻): The deprotonated molecule of this compound ([C15H13O3]⁻) would have a theoretical m/z of 241.08. Similar to the positive ion mode, RDA fragmentation is anticipated to be a major pathway.
The following table summarizes the predicted quantitative data for the major ions of this compound.
| Ion Type | Precursor/Fragment | Theoretical m/z | Proposed Origin |
| Positive Ion Mode | |||
| Precursor Ion | [M+H]⁺ | 243.10 | Protonated this compound |
| Fragment Ion | [¹⁺³A]⁺ | 137.06 | RDA fragmentation product (A-ring) |
| Fragment Ion | [¹⁺³B]⁺ | 107.05 | RDA fragmentation product (B-ring) |
| Negative Ion Mode | |||
| Precursor Ion | [M-H]⁻ | 241.08 | Deprotonated this compound |
| Fragment Ion | [¹⁻³A]⁻ | 135.04 | RDA fragmentation product (A-ring) |
| Fragment Ion | [¹⁻³B]⁻ | 105.03 | RDA fragmentation product (B-ring) |
Experimental Protocol: UPLC-MS/MS Analysis of this compound
This protocol describes a general method for the analysis of this compound that can be adapted to various UPLC-MS/MS systems.
1. Sample Preparation
-
Standard Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with methanol to obtain working solutions of desired concentrations (e.g., 1 µg/mL).
-
Plant Extract: For the analysis of this compound in plant material, a suitable extraction method, such as methanolic extraction followed by solid-phase extraction (SPE) cleanup, should be employed.
2. Liquid Chromatography Conditions
-
Instrument: A high-performance UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions
-
Instrument: A tandem quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan and product ion scan modes. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.
-
Positive Mode MRM Transitions (Predicted): 243.10 > 137.06; 243.10 > 107.05
-
Negative Mode MRM Transitions (Predicted): 241.08 > 135.04; 241.08 > 105.03
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of this compound.
Conclusion
This application note provides a comprehensive theoretical guide and a practical starting protocol for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, centered on the Retro-Diels-Alder reaction, offer a solid basis for the identification and structural confirmation of this flavan. The detailed UPLC-MS/MS method can be readily implemented and optimized by researchers for the routine analysis of this compound in various sample matrices. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to explore other potential fragmentation routes.
Application Notes and Protocols for Testing Tupichinol C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro bioactivity of Tupichinol C, a novel natural compound. The following protocols are designed to assess its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150, 200 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The results of the MTT assay can be summarized in the following table to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 25 | |||
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| IC₅₀ (µM) |
Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels indicates potential anti-inflammatory activity.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with cells treated with LPS only, and a blank group with untreated cells.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition: NO Inhibition (%) = [(NO in LPS-treated cells - NO in this compound + LPS-treated cells) / NO in LPS-treated cells] x 100
-
Data Presentation
| This compound (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| IC₅₀ (µM) |
Associated Signaling Pathway: NF-κB
LPS stimulation of macrophages activates the NF-κB signaling pathway, a key regulator of inflammation, leading to the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), which produces NO. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Antioxidant Activity: DPPH and ABTS Assays
These assays measure the radical scavenging ability of this compound, which is an indicator of its antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of different concentrations of this compound or the standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound or a standard (Trolox).
-
Incubate for 6 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Data Presentation
| This compound (µg/mL) | % DPPH Scavenging | % ABTS Scavenging |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µg/mL) |
Logical Relationship of Antioxidant Assays
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Experimental Protocol
-
Microorganism Preparation:
-
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with microorganisms, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Data Acquisition:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Data Presentation
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans | |
| (Other tested strains) |
Apoptosis and Cell Cycle Analysis (Further Investigations)
Should this compound demonstrate significant cytotoxicity, further assays can elucidate the mechanism of cell death.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if this compound induces cell cycle arrest.
Associated Signaling Pathways: Caspase and EGFR
-
Caspase Activation Pathway: Apoptosis is often executed by a cascade of caspases. This compound might induce apoptosis by activating this pathway.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and survival. Inhibition of this pathway can lead to apoptosis and is a common target for anti-cancer drugs.
Application Notes and Protocols: Tupichinol C as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tupichinol C is a flavan-class phytochemical isolated from the rhizomes of Tupistra chinensis.[1][2] As a distinct chemical entity, this compound holds potential as a reference standard for the qualitative and quantitative analysis of Tupistra species and other plant-derived products. Its unique structure also makes it a candidate for investigation into its biological activities. These application notes provide detailed protocols for the use of this compound as an analytical standard and offer insights into potential bioactivity screening.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its use as a reference standard, enabling accurate preparation of standard solutions and interpretation of analytical results.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | PubChem |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[3] |
| Molecular Weight | 242.27 g/mol | PubChem[3] |
| Exact Mass | 242.094294304 Da | PubChem[3] |
| CAS Number | 118204-66-3 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| XLogP3-AA | 3.1 | PubChem[3] |
Experimental Protocols
The following protocols are provided as a guide for researchers working with this compound.
Protocol for the Quantification of this compound using UPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of this compound in plant extracts or other matrices. Method optimization and validation are essential for specific applications.
Objective: To establish a sensitive and accurate method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Plant extract or sample containing this compound
-
0.22 µm syringe filters
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 4°C in a light-protected vial.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh the plant extract or sample.
-
Perform a suitable extraction method (e.g., sonication or Soxhlet extraction) with methanol.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
-
UPLC-MS/MS Conditions (to be optimized):
-
Column: ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: ESI positive or negative (to be determined based on sensitivity for this compound).
-
Multiple Reaction Monitoring (MRM): The precursor ion [M+H]⁺ or [M-H]⁻ and its characteristic product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
While the bioactivity of this compound is not well-documented, the following protocol, based on studies of the related compound Tupichinol E, can be used for initial cytotoxicity screening in cancer cell lines.[4][5]
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Exemplary Biological Activity Data of a Related Flavan, Tupichinol E
| Compound | Cell Line | Assay | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Tupichinol E | MCF-7 | MTT | 105 ± 1.08 | 48 | [5] |
| Tupichinol E | MCF-7 | MTT | 78.52 ± 1.06 | 72 | [5] |
| Tupichinol E | MDA-MB-231 | MTT | Not specified | - | [5] |
This table is provided to illustrate the potential biological activity of flavans from Tupistra chinensis. Similar assays can be performed for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the phytochemical analysis of plant material to identify and quantify compounds like this compound and assess their biological activity.
Potential Signaling Pathway for Investigation
Based on the pro-apoptotic activity of the related compound Tupichinol E, a potential signaling pathway for investigation for this compound could be the caspase-dependent apoptosis pathway. The following diagram illustrates a simplified version of this pathway.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Tupichinol C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tupichinol C is a natural product belonging to the flavonoid family, a class of compounds known for their diverse biological activities. Preliminary studies on the related compound, Tupichinol E, have revealed promising anticancer properties, suggesting that the Tupichinol scaffold is a valuable starting point for the development of novel therapeutic agents.[1] Tupichinol E has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent investigation of their structure-activity relationships (SAR) to identify potent anticancer compounds.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives against the MCF-7 breast cancer cell line. This data is for illustrative purposes to guide SAR studies, as specific data for this compound derivatives is not yet publicly available. The design of these derivatives is based on common modification strategies for flavonoids and chromones aimed at exploring the impact of various substituents on anticancer activity.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. MCF-7 |
| This compound (Parent) | H | OH | H | > 50 |
| Derivative 1 | OCH3 | OH | H | 25.5 |
| Derivative 2 | H | OCH3 | H | 32.1 |
| Derivative 3 | H | OH | Cl | 15.8 |
| Derivative 4 | H | OH | F | 18.2 |
| Derivative 5 | H | OH | NO2 | 45.3 |
| Derivative 6 | H | N(CH3)2 | H | 12.5 |
| Derivative 7 | H | NH2 | H | 28.9 |
Note: The IC50 values are hypothetical and intended to illustrate potential SAR trends.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic scheme for the derivatization of this compound, focusing on modifications of the aromatic rings, which are common strategies in flavonoid chemistry.[3][4]
Objective: To synthesize a library of this compound analogs with varying substituents on the A and B rings to establish a structure-activity relationship.
Materials:
-
This compound (starting material)
-
Appropriate alkylating, acylating, or nitrating reagents
-
Anhydrous solvents (e.g., DMF, THF, Dichloromethane)
-
Bases (e.g., K2CO3, Et3N, NaH)
-
Acids for catalysis or workup (e.g., HCl)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
General Procedure for O-Alkylation (e.g., Synthesis of Derivative 1):
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add K2CO3 (2-3 equivalents).
-
Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated derivative.
General Procedure for Aromatic Nitration (e.g., Synthesis of Derivative 5):
-
Dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized this compound derivatives against a cancer cell line (e.g., MCF-7).
Objective: To determine the IC50 value of each derivative.
Materials:
-
Synthesized this compound derivatives
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: EGFR Kinase Activity Assay
Given that Tupichinol E is a potential EGFR inhibitor, this protocol outlines a method to assess the inhibitory activity of the synthesized derivatives against EGFR.
Objective: To determine the IC50 values of this compound derivatives for EGFR kinase inhibition.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing EGFR kinase, the substrate, and kinase buffer in each well of a multi-well plate.
-
Add various concentrations of the this compound derivatives or a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of EGFR inhibition and determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Logical Relationship Diagram: SAR Analysis
Caption: Logical relationship between structural modifications and biological activity in SAR studies.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization [html.rhhz.net]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Tupichinol C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tupichinol C, a flavan isolated from Tupistra chinensis, is a phenolic compound with potential antioxidant properties.[1][2] Phenolic compounds are known to exhibit antioxidant activity through various mechanisms, including scavenging free radicals and chelating metal ions.[3][4] Assessing the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent or a component in functional foods and dietary supplements. These application notes provide detailed protocols for commonly employed in vitro assays to determine the antioxidant activity of this compound. The described methods include the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation
Once the antioxidant assays are performed, the quantitative data for this compound and standard antioxidants should be summarized as shown in the table below. This will allow for a clear and direct comparison of its antioxidant potential.
Table 1: Summary of Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox, Quercetin) |
| DPPH Assay | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Insert experimental value] | - |
| ORAC Assay | ORAC Value (µmol TE/g) | [Insert experimental value] | - |
| CAA Assay | CAA Value (µmol QE/100 µmol) | [Insert experimental value] | - |
Note: IC₅₀ represents the concentration of the sample required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents. ORAC values are also expressed as Trolox equivalents. CAA (Cellular Antioxidant Activity) values are expressed as Quercetin Equivalents (QE).
Experimental Protocols
Here are detailed methodologies for the key experiments to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[7] The degree of discoloration is proportional to the antioxidant's scavenging activity and can be measured spectrophotometrically.[8]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a stock solution of the standard antioxidant (e.g., Trolox) and create a series of dilutions in the same manner.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of this compound and the standard to determine the IC₅₀ value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[9][10] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[12]
Materials and Reagents:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[9]
-
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of absorbance.
-
Plot the percentage of inhibition against the concentration of the Trolox standard to create a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound from the standard curve. The results are expressed as µmol of Trolox equivalents per gram of sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant quenches the peroxyl radicals, thus protecting the fluorescein from degradation and preserving its fluorescence. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[15][16]
Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[17]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a working solution of fluorescein by diluting the stock solution in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox and a series of dilutions for the standard curve.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[13][17]
-
Add 25 µL of this compound solution, Trolox standard, or phosphate buffer (for the blank) to the respective wells.[13][17]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[13][14]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[13][17]
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC against the concentration of Trolox to generate a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express it as µmol of Trolox equivalents per gram of sample.[13]
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the antioxidant activity of a compound within a cellular environment, which is considered more biologically relevant than chemical assays.[18][19] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[20][21] In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can scavenge the ROS and inhibit the formation of DCF.[22]
Materials and Reagents:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
AAPH solution
-
Quercetin (as a standard)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black cell culture plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Cell Treatment:
-
Remove the culture medium and wash the cells with HBSS.
-
Treat the cells with different concentrations of this compound or quercetin (standard) in the treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with HBSS.
-
Add DCFH-DA solution to the cells and incubate for 60 minutes at 37°C.[18]
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with HBSS.
-
Add AAPH solution to all wells except for the negative control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the AUC for each sample.
-
Calculate the CAA value using the formula:
Where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve.
-
Create a standard curve by plotting the CAA units of quercetin against its concentration.
-
Express the CAA of this compound in µmol of Quercetin Equivalents (QE) per 100 µmol of the compound.[18]
-
Mandatory Visualizations
Below are diagrams illustrating the experimental workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. researchgate.net [researchgate.net]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
- 15. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. mdpi.com [mdpi.com]
- 22. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Tupichinol C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tupichinol C extraction from its natural sources, primarily the rhizomes of Tupistra chinensis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the Tupistra chinensis rhizomes are thoroughly dried to prevent enzymatic degradation of this compound. Grind the dried material into a fine and uniform powder to increase the surface area for solvent penetration. A particle size of less than 0.5 mm is often optimal for efficient extraction[1]. |
| Inappropriate Solvent Selection | The polarity of the solvent is critical for flavonoid extraction. For flavans like this compound, polar solvents such as methanol, ethanol, or acetone, often in aqueous mixtures (e.g., 70% ethanol), are generally effective[1][2]. Test a range of solvents with varying polarities to determine the optimal one for this compound. |
| Suboptimal Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully solubilize the target compound. Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL solvent: g plant material) are common starting points[3]. Optimization experiments can determine the ideal ratio that balances yield and solvent consumption. |
| Insufficient Extraction Time or Temperature | The extraction process may not be long enough or at a suitable temperature for complete extraction. For maceration, extraction times can range from hours to several days[2]. For ultrasound-assisted extraction (UAE), times are often shorter, typically 15-60 minutes[4]. For Soxhlet extraction, the process can run for several hours[5]. Optimize both time and temperature, being mindful that excessive heat can degrade thermolabile compounds like some flavonoids[1][6]. Temperatures between 40°C and 60°C are often a good starting range for flavonoid extraction[7][8]. |
| Degradation of this compound | Flavonoids can be sensitive to high temperatures, light, and pH changes[1][6][9]. Conduct extractions under controlled temperature conditions and protect extracts from direct light. Ensure the pH of the extraction solvent is suitable; a slightly acidic pH can sometimes improve flavonoid stability and yield[9]. |
Issue 2: Low Purity of this compound in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain a mixture of compounds. To increase the purity of this compound, sequential extraction with solvents of increasing polarity can be employed. Start with a non-polar solvent like hexane to remove lipids and waxes before extracting with a more polar solvent for this compound. |
| Presence of Chlorophyll and Pigments | If chlorophyll is a significant contaminant, it can be removed by partitioning the extract between an aqueous phase and a non-polar solvent like chloroform or by using specific adsorbent resins. |
| Inadequate Purification Steps | A single extraction step is rarely sufficient for high purity. Employ chromatographic techniques such as column chromatography with silica gel or Sephadex, or preparative High-Performance Liquid Chromatography (HPLC) for further purification[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a flavan that has been isolated from the rhizomes of Tupistra chinensis[11].
Q2: Which extraction method is best for this compound?
A2: The optimal extraction method depends on available equipment, sample size, and desired purity.
-
Maceration: A simple technique suitable for small-scale extractions, but it can be time-consuming[2].
-
Soxhlet Extraction: A more efficient continuous extraction method, but the prolonged exposure to heat may degrade thermolabile compounds[1][5].
-
Ultrasound-Assisted Extraction (UAE): A modern and efficient method that often results in higher yields in shorter times and at lower temperatures compared to conventional methods, thus reducing the risk of degradation[3][12].
Q3: How do I choose the right solvent for this compound extraction?
A3: The choice of solvent is crucial and depends on the polarity of this compound. As a flavonoid, moderately polar to polar solvents are generally effective. Methanol and ethanol are commonly used for flavonoid extraction[1][2]. A study on the extraction of constituents from Tupistra chinensis utilized methanol[13]. It is recommended to perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone) and aqueous mixtures (e.g., 40-70% ethanol) to determine the most effective solvent system for maximizing this compound yield[14].
Q4: What are the key parameters to optimize for improving this compound yield?
A4: The key parameters to optimize include:
-
Solvent Type and Concentration: As discussed in Q3.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also cause degradation. A range of 40-60°C is a good starting point for optimization[7][8].
-
Extraction Time: Insufficient time will lead to incomplete extraction, while excessively long times can lead to compound degradation and increased energy consumption[14].
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency up to a certain point[8].
-
Particle Size: Smaller particle size increases the surface area for extraction[1].
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method for the quantification of specific phenolic compounds like flavonoids[15][16]. A validated UPLC-MS/MS method can also be used for precise quantification[17][18].
Experimental Protocols
Below are detailed methodologies for key extraction techniques that can be adapted for this compound.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material:
-
Thoroughly dry the rhizomes of Tupistra chinensis at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., to pass through a 60-mesh sieve).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a sealed container.
-
Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered Tupistra chinensis rhizomes as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered material into a 250 mL flask.
-
Add 150 mL of 50% ethanol (1:30 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 60°C and a frequency of 40 kHz[7].
-
-
Filtration and Concentration:
-
Filter the extract as described in Protocol 1.
-
Concentrate the filtrate using a rotary evaporator at 40°C to yield the crude extract.
-
Protocol 3: Soxhlet Extraction
-
Preparation of Plant Material:
-
Prepare the dried and powdered Tupistra chinensis rhizomes as described in Protocol 1.
-
-
Extraction:
-
Place 20 g of the powdered material into a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of methanol to the distillation flask.
-
Heat the solvent to reflux and allow the extraction to proceed for 6-8 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the distillation flask using a rotary evaporator at 40°C to obtain the crude extract.
-
Data Presentation
The following tables summarize typical ranges for key extraction parameters for flavonoids from plant materials, which can be used as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Temperature (°C) | Typical Time | Typical Solvent-to-Solid Ratio (mL/g) | General Yield |
| Maceration | Room Temperature - 40 | 2 - 72 hours | 10:1 - 20:1 | Moderate |
| Soxhlet Extraction | Boiling point of solvent | 4 - 12 hours | 10:1 - 20:1 | High |
| Ultrasound-Assisted | 40 - 70 | 15 - 60 min | 20:1 - 50:1 | High |
Table 2: Influence of Solvent on Flavonoid Extraction Yield (General)
| Solvent | Polarity | Typical Yield | Notes |
| Hexane | Non-polar | Very Low | Primarily extracts lipids and non-polar compounds. |
| Acetone | Polar aprotic | High | Good for a wide range of flavonoids. |
| Methanol | Polar protic | High | Effective for a broad spectrum of phenolic compounds. |
| Ethanol | Polar protic | High | Generally considered safer than methanol. |
| Water | Polar protic | Moderate | Yield can be improved at higher temperatures. |
| 50-70% Aqueous Ethanol/Methanol | Polar | Very High | Often provides the best yields for many flavonoids. |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Key Parameters Influencing Extraction Yield
Caption: Factors affecting this compound yield.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.) | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN1686241A - Tupistra Chinensis Bak extract medicinal composition, and its preparation method and use same - Google Patents [patents.google.com]
- 14. Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 16. Validation of a RP-HPLC Method for Quantitation of Phenolic Compounds in three Different Extracts from Cymbopogon citratus | Semantic Scholar [semanticscholar.org]
- 17. Validation of an analytical method using UPLC-MS/MS to quantify four bioactive components in rat plasma and its application to pharmacokinetic study of traditional and dispensing granules decoction of Ziziphi Spinosae Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian [mdpi.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Poorly Soluble Compounds Like Tupichinol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with hydrophobic compounds such as Tupichinol C during in vitro experiments.
While specific data for this compound is limited in the available scientific literature, the principles and methods outlined here are broadly applicable to other poorly soluble flavonoids and natural products. We will draw upon examples from a related compound, Tupichinol E, to illustrate these concepts.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro assay. What are the recommended starting solvents?
A1: For hydrophobic compounds like this compound, the recommended starting solvent is typically Dimethyl Sulfoxide (DMSO).[1][2][3] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[3] If DMSO proves unsuitable or interferes with your assay, other organic solvents such as ethanol, or co-solvents like Glycerin and PEG400 can be considered.[1]
Q2: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[1] Here are a few strategies to mitigate this:
-
Lower the final concentration: The solubility of your compound is dependent on the final concentration in the medium.[1] You may need to work at a lower concentration range.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.
-
Use a co-solvent or surfactant: In some cases, using a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 or Tween 20 in your final dilution can help maintain solubility.[1]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the culture medium.
Q3: What is the known biological activity of Tupichinol compounds?
A3: Tupichinol compounds are derived from plants of the Tupistra genus and have shown potential in pharmacology.[4][5] For instance, Tupichinol E has demonstrated anti-tumor effects in vitro against breast cancer cell lines.[6][7][8] It has been shown to inhibit the growth of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner.[6][8] The mechanism of action for Tupichinol E is thought to involve the stabilization of the EGFR protein.[6]
Q4: Are there any reported in vitro concentrations for Tupichinol compounds that I can use as a starting point?
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound and similar compounds in your in vitro experiments.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in initial solvent. | The compound is highly hydrophobic or crystalline. | 1. Try a stronger organic solvent like DMSO or DMF. 2. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[9] 3. If using a salt form of the compound, consider using an aqueous buffer like sterile PBS.[10] |
| Compound precipitates out of solution after a short time. | The stock solution is supersaturated. | 1. Prepare a fresh stock solution at a slightly lower concentration. 2. Store the stock solution at room temperature or 4°C if the compound is more soluble at these temperatures (check compound stability). |
| Compound is soluble in DMSO but precipitates in cell culture medium. | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | 1. Decrease the final working concentration of the compound in your assay. 2. Reduce the volume of the DMSO stock added to the medium to keep the final DMSO concentration low. 3. Consider using a formulation with co-solvents or self-assembling peptides to enhance aqueous solubility.[9] |
| Observed cellular toxicity is not consistent with expected compound activity. | The solvent (e.g., DMSO) is causing cytotoxicity at the concentration used. | 1. Run a vehicle control with the same final concentration of the solvent to determine its effect on cell viability. 2. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5% for DMSO). |
Data Presentation
In Vitro Activity of Tupichinol E Against Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (μmol/L) |
| MCF-7 | 48 hours | 105 ± 1.08[6][8] |
| MCF-7 | 72 hours | 78.52 ± 1.06[6][8] |
Experimental Protocols
Protocol for Preparation of a Hydrophobic Compound Stock Solution
This protocol provides a general method for preparing a stock solution of a poorly soluble compound like this compound for use in in vitro cell-based assays.
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out the desired amount of the hydrophobic compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure there is no visible precipitate.[9] The solution should be clear.
-
Sterilization (Optional): If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: A general experimental workflow for testing the in vitro efficacy of a poorly soluble compound.
Caption: Simplified EGFR signaling pathway, a potential target of Tupichinol E.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 7. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 8. medwinpublisher.org [medwinpublisher.org]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tupichinol C stability and degradation problems
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tupichinol C. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability and degradation issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural product isolated from the underground parts of Tupistra chinensis. Its chemical structure is (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. It belongs to the flavan class of flavonoids, specifically a flavan-3-ol.
Q2: What are the primary factors that can affect the stability of this compound?
A2: As a phenolic compound, the stability of this compound is likely influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Phenolic compounds are susceptible to degradation under alkaline conditions, exposure to high temperatures, and UV light.[1]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark place. For long-term storage, it is advisable to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light. Solutions of this compound should be freshly prepared for experiments whenever possible. Storage of solutions, even at refrigerated temperatures, may lead to degradation over time.
Q4: What are the likely degradation products of this compound?
A4: Under oxidative conditions, flavan-3-ols like this compound can undergo oxidation to form quinones and subsequently more complex polymerized products.[2][3] Acid-catalyzed degradation can lead to the formation of smaller phenolic compounds. The specific degradation products will depend on the stress conditions applied.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. Ensure it is protected from light and stored at an appropriate temperature. 2. Prepare fresh solutions for your experiments. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. |
| I observe a color change in my this compound solution. | This may indicate oxidation of the phenolic hydroxyl groups, leading to the formation of colored quinone-type structures. | 1. Discard the colored solution and prepare a fresh one. 2. If the problem persists, consider de-gassing your solvents before preparing the solution to remove dissolved oxygen. 3. For sensitive experiments, work under an inert atmosphere (e.g., nitrogen or argon). |
| My analytical results (e.g., HPLC) show multiple peaks that were not present in the initial sample. | This is a strong indication of degradation. The additional peaks likely correspond to degradation products. | 1. Document the conditions under which the sample was stored and handled to identify potential causes of degradation (e.g., exposure to high pH, temperature, or light). 2. If the degradation is unexpected, perform a forced degradation study to identify the degradation products and understand the degradation pathway. |
| Inconsistent experimental results when using this compound. | This could be due to the variable purity of the compound resulting from degradation between experiments. | 1. Implement a strict protocol for the handling and storage of this compound. 2. Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. 3. Always prepare fresh dilutions from a stock that has been verified for purity. |
Quantitative Data on Flavan-3-ol Stability
| Compound | Stress Condition | Time | Degradation (%) | Reference |
| Rutin (a flavonoid glycoside) | 0.1 N HCl | 24 h | 6.65 | [4][5] |
| Rutin (a flavonoid glycoside) | 0.1 N NaOH | 24 h | Significant degradation | [4][5] |
| Quercetin (a flavonol) | 0.1 N HCl | 24 h | Minimal degradation | [4][5] |
| Quercetin (a flavonol) | 0.1 N NaOH | 24 h | Significant degradation | [4][5] |
| Epigallocatechin gallate (EGCG) | Storage at room temp. | 23 months | ~9-53% | [6][7] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound.
Objective: To identify the degradation products and understand the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Heat 1 mL of the stock solution at 60°C for 24 hours in a sealed vial.
-
Cool to room temperature.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples and a control sample (this compound stock solution diluted with mobile phase) by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Visualizations
Potential Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxidation Mechanism of Flavan-3-ols by an Enzymatic Reaction Using Liquid Chromatography-Mass Spectrometry-Based Metabolomics Combined with Captured o-Quinone Intermediates of Flavan-3-ols by o-Phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Tupichinol C Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tupichinol C isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of this compound isomers I might encounter?
A1: this compound, a flavan-7-ol, possesses a chiral center at the C2 position of the C-ring. Therefore, you will be dealing with enantiomers, which are non-superimposable mirror images. If this compound is synthesized or isolated from a natural source as a mixture, you will likely have a racemic mixture of (2R)- and (2S)-Tupichinol C. If there are other chiral centers introduced through derivatization, you could also encounter diastereomers.
Q2: Which type of HPLC column is best suited for separating this compound enantiomers?
A2: For the separation of enantiomers, a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown great success in separating flavonoid enantiomers and related compounds.[1][2][3] Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are excellent starting points.[4]
Q3: What are the recommended starting mobile phases for separating this compound isomers?
A3: The choice between normal-phase and reversed-phase HPLC will depend on your specific CSP and the solubility of this compound.
-
Normal-Phase: A common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[2][4] The ratio of these solvents is a critical parameter to optimize.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (like acetonitrile or methanol) is typically used.[5][6] The pH of the aqueous phase can significantly influence the separation.
Q4: Can mobile phase additives improve the separation of this compound isomers?
A4: Yes, small amounts of acidic or basic additives can significantly improve peak shape and resolution. For acidic compounds, additives like formic acid or trifluoroacetic acid (TFA) are often used.[3][7] For basic compounds, additives such as diethylamine (DEA) or triethylamine (TEA) can be beneficial.[8] The concentration of these additives is typically low, around 0.1%.[8]
Q5: How does temperature affect the chiral separation of this compound?
A5: Temperature is a critical parameter in chiral separations. Lowering the temperature often improves resolution by enhancing the enantioselective interactions between the analyte and the CSP. However, this can also lead to broader peaks and longer analysis times. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution of Isomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., cellulose-based, amylose-based). Consult literature for separations of similar flavonoid structures.[1][2] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of your mobile phase components. If in normal phase, adjust the percentage of the alcohol modifier. If in reversed-phase, alter the organic modifier percentage and the pH of the aqueous phase.[7] | |
| Incompatible sample solvent. | Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier. For acidic compounds like flavonoids, a small amount of an acid (e.g., 0.1% formic acid) can improve peak shape.[3] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dilute the sample in the mobile phase. |
| Column overload. | Decrease the injection volume or the sample concentration. | |
| High Backpressure | Blockage in the system (e.g., frits, tubing). | Systematically check for blockages by removing components (guard column, then analytical column) and observing the pressure. Reverse-flush the column if necessary. |
| Particulate matter from the sample. | Ensure all samples and mobile phases are filtered through an appropriate (e.g., 0.22 µm) filter. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting a sequence. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep reservoirs tightly capped to prevent evaporation. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers using Normal-Phase HPLC
This protocol provides a starting point for developing a normal-phase separation method.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Optimization:
-
Adjust the percentage of IPA. Increasing the IPA content will generally decrease retention times.
-
If peak shape is poor, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Vary the column temperature between 15°C and 35°C to optimize resolution.
-
Protocol 2: Chiral Separation of this compound Enantiomers using Reversed-Phase HPLC
This protocol provides a starting point for developing a reversed-phase separation method.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based CSP suitable for reversed-phase.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (1:1) at a concentration of 0.5 mg/mL.
-
Optimization:
-
Adjust the ratio of water to acetonitrile.
-
Modify the pH of the aqueous phase using different buffers (e.g., ammonium acetate).
-
Evaluate methanol as an alternative organic modifier.
-
Data Presentation
The following tables present hypothetical data to illustrate the effects of optimizing key chromatographic parameters on the separation of this compound enantiomers.
Table 1: Effect of Mobile Phase Composition (Normal-Phase) on Resolution
| Mobile Phase (n-Hexane:IPA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95:5 | 15.2 | 16.8 | 1.8 |
| 90:10 | 10.8 | 11.5 | 1.4 |
| 85:15 | 7.5 | 7.9 | 0.9 |
Table 2: Effect of Column Temperature (Reversed-Phase) on Selectivity and Resolution
| Temperature (°C) | Selectivity (α) | Resolution (Rs) |
| 15 | 1.25 | 1.9 |
| 25 | 1.20 | 1.6 |
| 35 | 1.15 | 1.2 |
Visualizations
Below is a logical workflow for troubleshooting common issues in the HPLC separation of this compound isomers.
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
References
- 1. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
Troubleshooting Tupichinol C synthesis reaction steps
Technical Support Center: Synthesis of Tupichinol C
Disclaimer: "this compound" is a hypothetical compound name. The following troubleshooting guide is based on common challenges encountered during the synthesis of complex natural products, using a Diels-Alder reaction as a representative key step.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction for the core ring structure of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in Diels-Alder reactions can stem from several factors. A primary consideration is the electronic nature of the diene and dienophile.[1][2][3] The reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor.[3][4]
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your diene and dienophile. Impurities can inhibit the reaction. For instance, cyclopentadiene should be freshly prepared by cracking its dimer immediately before use.[5]
-
Diene Conformation: The diene must be in an s-cis conformation to react.[5][6] Acyclic dienes may exist in an equilibrium with the more stable s-trans conformation. Using cyclic dienes, which are locked in the s-cis conformation, can enhance reactivity.[5][7]
-
Reaction Conditions: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy barrier.[2][5] Refluxing the reaction mixture in a high-boiling solvent like xylene can improve the yield.[8][9] However, excessively high temperatures can lead to retro-Diels-Alder reactions or the formation of thermodynamic byproducts.[5]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can significantly accelerate the reaction by coordinating to the dienophile, making it more electrophilic.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates. Polar solvents can sometimes accelerate the reaction.[5] For some stereoselective reactions, less polar solvents like dichloromethane or chloroform may be preferable.[10][11]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the stereoselectivity and regioselectivity?
A2: The formation of multiple products is often due to issues with stereoselectivity (endo/exo isomers) or regioselectivity (for unsymmetrical reactants).[5]
Improving Stereoselectivity (Endo/Exo Ratio):
-
The Diels-Alder reaction can produce both endo and exo products.[12] The endo product is typically the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions.[5][12][13]
-
The exo product is often more thermodynamically stable.[5][12] Running the reaction at higher temperatures may favor the formation of the exo isomer.[5] Therefore, adjusting the reaction temperature is a key strategy to control the endo/exo ratio.[5]
Improving Regioselectivity:
-
When using unsymmetrical dienes and dienophiles, multiple regioisomers can be formed.[5]
-
The regioselectivity can often be predicted by considering the electronic effects of the substituents.[5] The most electron-rich carbon of the diene typically bonds to the most electron-poor carbon of the dienophile.[5]
Q3: The purification of my Diels-Alder adduct is proving difficult. What are some recommended procedures?
A3: Purification challenges can arise from unreacted starting materials, side products, or the physical properties of the adduct itself.
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often an effective purification method. After allowing the reaction to cool to room temperature, placing it in an ice bath can help to induce crystallization.[6][8][9]
-
Filtration: The crystalline product can be collected by vacuum filtration, for example, using a Buchner funnel.[8][9]
-
Washing: Washing the collected crystals with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) can remove residual starting materials or byproducts.[8][9] Ethyl acetate or a mixture of ethyl acetate and hexane are commonly used.[9]
Troubleshooting Guide: Diels-Alder Reaction Optimization
This table summarizes key parameters and their effects on the outcome of the Diels-Alder reaction step in the synthesis of this compound.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Temperature | Low Yield | Increase temperature (reflux).[8] | Overcomes activation energy barrier. |
| Poor endo selectivity | Run reaction at lower temperature.[5] | Favors the kinetic endo product. | |
| Catalyst | Reaction not progressing | Add a Lewis acid catalyst (e.g., AlCl₃).[5] | Increases the electrophilicity of the dienophile, accelerating the reaction. |
| Solvent | Slow reaction rate | Use a polar solvent.[5] | Can accelerate the reaction rate. |
| Poor stereoselectivity | Screen less polar solvents (e.g., CH₂Cl₂, CHCl₃).[10] | Can enhance stereoselectivity in certain cases. | |
| Reagents | Low Yield | Use an electron-withdrawing group on the dienophile and an electron-donating group on the diene.[3] | Increases the reaction rate. |
| Ensure the diene is in the s-cis conformation (use a cyclic diene if possible).[5][7] | The s-cis conformation is required for the reaction to occur.[5][6] |
Experimental Protocol: Synthesis of a Diels-Alder Adduct
This protocol describes a general procedure for a thermally promoted Diels-Alder reaction between anthracene and maleic anhydride, which can be adapted for the synthesis of the this compound core.[8][9]
Materials:
-
Anthracene (diene)
-
Maleic anhydride (dienophile)
-
Xylene (high-boiling solvent)
-
25-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Boiling chips
-
Drying tube
Procedure:
-
Preparation: Flame dry a 25-mL round-bottomed flask and add boiling chips.[8]
-
Reagent Addition: Weigh and add 0.80 g of anthracene and 0.40 g of maleic anhydride to the flask.[8]
-
Solvent Addition: In a fume hood, add 10 mL of xylene to the flask.[8]
-
Reaction Setup: Attach a reflux condenser and a drying tube to the flask.[8] Secure the apparatus.
-
Heating: Heat the reaction mixture to a steady reflux (approximately 185-200°C) using a heating mantle or sand bath.[8]
-
Reaction Time: Maintain the reflux for 30 minutes.[8] A color change may be observed as the reaction progresses.[8]
-
Cooling and Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete the crystallization of the product.[8][9]
-
Product Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8][9]
-
Washing: Wash the collected crystals twice with 3 mL of cold ethyl acetate.[8]
-
Drying: Allow the product to air dry before determining the melting point and calculating the yield.[8]
Visualizations
Caption: Experimental workflow for a typical Diels-Alder reaction.
Caption: Troubleshooting flowchart for low yield in a Diels-Alder reaction.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Tupichinol C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Tupichinol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which source is it typically isolated?
This compound is a natural flavan, a subclass of flavonoids, with the chemical formula C15H14O3.[1] It is primarily isolated from the rhizomes of Tupistra chinensis.[2]
Q2: What are the common impurities encountered during the isolation of this compound?
During the extraction of this compound from Tupistra chinensis, several other classes of compounds may be co-extracted, leading to impurities in the crude extract. These can include:
-
Steroidal saponins[2]
-
Waxes and resins[4]
-
Chlorophyll (if using aerial parts)[4]
-
Sugars and other primary metabolites
Q3: Which solvents are recommended for the initial extraction of this compound?
For the extraction of flavans like this compound, moderately polar solvents are generally effective. Commonly used solvents include:
A mixture of alcohol and water (e.g., 70-80% ethanol) is often used to efficiently extract flavonoids.[7] The choice of solvent can be optimized based on the polarity of this compound relative to the major impurities.
Q4: What are the most effective chromatographic techniques for purifying this compound?
A multi-step chromatographic approach is typically required to achieve high purity.
-
Initial Cleanup/Fractionation: Macroporous resin chromatography can be used for initial enrichment of the flavonoid fraction from the crude extract.[8][9]
-
Column Chromatography: This is a standard technique for separating major compound classes. Silica gel is a common stationary phase.[10] Sephadex LH-20 is particularly effective for separating flavonoids.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for the final purification of this compound to achieve high purity.[11][12] A reversed-phase C18 column is often employed.[11]
Troubleshooting Guides
Problem 1: Low Yield of this compound after Initial Extraction
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. Consider using techniques like sonication or reflux to enhance extraction efficiency.[7] |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for this compound. Experiment with different solvent systems (e.g., varying the alcohol-water ratio).[6] |
| Degradation of this compound | Flavonoids can be sensitive to heat and light. Avoid prolonged exposure to high temperatures and UV light during extraction and processing.[13] |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | If using silica gel, consider its acidity, which can sometimes cause degradation. Neutral alumina or Sephadex LH-20 could be alternatives.[3] |
| Incorrect Mobile Phase | The polarity of the eluent is critical. If this compound is eluting too quickly (with the solvent front), decrease the polarity of the mobile phase. If it is not eluting, gradually increase the polarity.[14] |
| Column Overloading | Applying too much crude extract to the column will result in poor separation. Reduce the sample load. |
| Co-elution of Impurities | The chosen solvent system may not be selective enough. Try a different combination of solvents. Gradient elution (gradually changing the solvent polarity) can improve separation. |
Problem 3: this compound Fails to Crystallize
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. The sample likely requires further purification, for instance, by preparative HPLC. |
| Incorrect Solvent System | The choice of solvent is crucial for crystallization. Experiment with different solvents and solvent mixtures. Acetone has been suggested as a good precipitant for flavonoids.[15] Try slow evaporation of the solvent or cooling the solution. |
| Concentration is not Optimal | The solution may be too dilute or too saturated. Try concentrating the solution further or diluting it slightly. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Flavonoids
-
Plant Material Preparation: Dry the rhizomes of Tupistra chinensis at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours (repeat 3 times). Alternatively, perform reflux extraction for 2-3 hours.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a flavan, is likely to be enriched in the ethyl acetate fraction.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) or Sephadex LH-20.
-
Sample Loading: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. For silica gel, a gradient of dichloromethane-methanol (e.g., starting from 100:0 to 90:10) can be effective.[3] For Sephadex LH-20, methanol or ethanol are common eluents.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
Protocol 3: Final Purification by Preparative HPLC
-
Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A common mobile phase for flavonoid separation is a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11]
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the prep-HPLC system and collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC with a photodiode array (PDA) detector to confirm purity.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Resolution | Throughput | Typical Purity Achieved |
| Column Chromatography | Silica Gel | Dichloromethane:Methanol | Low-Medium | High | 60-80% |
| Column Chromatography | Sephadex LH-20 | Methanol or Ethanol | Medium | High | 70-90% |
| Preparative HPLC | C18 | Methanol:Water or Acetonitrile:Water (with 0.1% Formic Acid) | High | Low | >95% |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 9. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Vitamin C - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Tupichinol C Spectroscopic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the spectroscopic analysis of Tupichinol C and other related sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for the analysis of this compound?
A1: The primary spectroscopic techniques for the analysis of this compound, a sesquiterpenoid, typically include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for detecting chromophores within the molecule. These are often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for separation and quantification.[1][2]
Q2: My this compound sample appears to be degrading during analysis. What are the common causes?
A2: this compound, like many terpenes, can be susceptible to degradation under certain conditions.[3] Common causes include:
-
Thermal Instability: High temperatures, especially during GC analysis, can lead to thermal degradation.[4]
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation, particularly if the sample is stored for extended periods or handled improperly.[4]
-
Light Sensitivity: Prolonged exposure to UV or ambient light can induce photochemical reactions.[5]
-
pH Instability: Extreme pH conditions in solvents or mobile phases can cause acid or base-catalyzed degradation.[6]
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the source of this interference?
A3: Unexpected peaks, often referred to as ghost peaks or artifacts, can arise from several sources:
-
Solvent Impurities: Impurities in the solvents used for sample preparation or in the mobile phase can appear as peaks.[7]
-
Sample Matrix Effects: Co-extracted compounds from the plant material or synthesis reaction mixture can interfere with the analysis.[1]
-
System Contamination: Contamination from previous analyses, worn injector seals, or contaminated detector cells can introduce extraneous peaks.[8][9]
-
Analyte Degradation: The degradation products of this compound can appear as separate peaks in the chromatogram.[4]
Troubleshooting Guides
HPLC Analysis
Issue: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
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solution1 [label="Reduce Sample Concentration/\nInjection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Dissolve Sample in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Flush or Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Adjust Mobile Phase pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Use a Different Column or\nAdd Mobile Phase Modifier", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [color="#5F6368"]; start -> cause2 [color="#5F6368"]; start -> cause3 [color="#5F6368"]; start -> cause4 [color="#5F6368"]; start -> cause5 [color="#5F6368"];
cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#4285F4"]; cause3 -> solution3 [color="#4285F4"]; cause4 -> solution4 [color="#4285F4"]; cause5 -> solution5 [color="#4285F4"]; } dot Troubleshooting workflow for abnormal HPLC peak shapes.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Column Overload | Reduce the amount of sample injected or dilute the sample.[10] | Prepare a dilution series of the this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each. Observe the peak shape at each concentration to determine the optimal loading amount. |
| Incompatibility of Sample Solvent with Mobile Phase | The sample should ideally be dissolved in the mobile phase.[8] If a stronger solvent is necessary for solubility, inject the smallest possible volume. | Prepare two samples of this compound: one dissolved in the initial mobile phase composition and another in a stronger organic solvent (e.g., 100% Acetonitrile). Compare the peak shapes from both injections. |
| Column Contamination or Degradation | Flush the column with a strong solvent.[8] If the problem persists, the column may need to be replaced. | Column Flushing Protocol: 1. Disconnect the column from the detector. 2. Flush with 20-30 column volumes of a strong, compatible solvent (e.g., isopropanol, followed by hexane for reversed-phase columns if lipids are suspected). 3. Equilibrate the column with the mobile phase for an extended period before re-injecting a standard.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound if it has ionizable functional groups. Adjust the pH to suppress ionization.[10] | Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) around the original pH. Analyze the this compound standard with each mobile phase to find the optimal pH for symmetrical peaks. |
| Active Sites on the Stationary Phase | Interactions between the analyte and active silanol groups on the silica support can cause tailing.[10] | Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active sites. Alternatively, use a column with end-capping or a different stationary phase. |
Issue: Baseline Noise or Drifting
// Nodes start [label="Baseline Noise or Drifting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Contaminated Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Air Bubbles in the System", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Detector Issues\n(Lamp, Flow Cell)", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Temperature Fluctuations", fillcolor="#FBBC05", fontcolor="#202124"]; cause5 [label="Pump Malfunction", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Prepare Fresh Mobile Phase\nand Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Degas Mobile Phase and\nPurge the System", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Clean Flow Cell or\nReplace Lamp", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Use a Column Oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Check Pump Seals and\nCheck Valves", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [color="#5F6368"]; start -> cause2 [color="#5F6368"]; start -> cause3 [color="#5F6368"]; start -> cause4 [color="#5F6368"]; start -> cause5 [color="#5F6368"];
cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#4285F4"]; cause3 -> solution3 [color="#4285F4"]; cause4 -> solution4 [color="#4285F4"]; cause5 -> solution5 [color="#4285F4"]; } dot Troubleshooting guide for HPLC baseline issues.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Contaminated or Improperly Prepared Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and filter through a 0.45 µm or 0.22 µm filter.[11] | Mobile Phase Preparation: 1. Use high-purity solvents and reagents. 2. Pre-mix solvents before adding any salts or buffers. 3. Filter the final mobile phase under vacuum. 4. If the problem persists, try a different batch of solvent. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump and detector.[9] | System Purging: 1. Use the pump's purge function to flush the lines with fresh, degassed mobile phase. 2. Ensure all fittings are tight to prevent air from entering the system. 3. An in-line degasser is highly recommended. |
| Detector Lamp or Flow Cell Issues | A failing lamp can cause noise. A contaminated flow cell can cause baseline drift.[9] | Flow Cell Cleaning: 1. Flush the flow cell with a sequence of solvents, starting with water, then methanol, isopropanol, and finally the mobile phase. 2. If noise continues, check the lamp's energy output and replace if it is low. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[9] | Set the column oven to a temperature at least 5-10 °C above ambient temperature to ensure stable thermal conditions. Allow sufficient time for the column to equilibrate at the set temperature. |
| Pump Malfunction | Worn pump seals or faulty check valves can cause pressure fluctuations leading to a noisy baseline.[7] | Monitor the pressure reading from the pump. If it is fluctuating significantly, perform pump maintenance, which may include replacing seals and cleaning or replacing check valves according to the manufacturer's instructions. |
GC-MS Analysis
Issue: Poor Sensitivity or No Peaks for this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Thermal Degradation in the Injector | This compound, as a sesquiterpenoid, can be thermally labile.[4] Lower the injector temperature or use a gentler injection technique. | Injector Temperature Optimization: 1. Start with a lower injector temperature (e.g., 200 °C) and gradually increase it in 10 °C increments. 2. Analyze the this compound standard at each temperature to find the optimal balance between volatilization and degradation. 3. Consider using a cool on-column or splitless injection with a lower initial oven temperature.[4] |
| Active Sites in the Inlet Liner or Column | Active sites can cause irreversible adsorption of the analyte. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for terpene analysis. If peak tailing is also observed, this is a likely cause. |
| Improper Sample Preparation | The sample may be too dilute, or the solvent may not be appropriate. | Sample Concentration: If the sample is too dilute, consider a concentration step using a gentle stream of nitrogen. Avoid high heat.[3] Solvent Selection: Use a volatile, high-purity solvent that is compatible with the GC column (e.g., hexane, ethyl acetate).[12] |
| Mass Spectrometer Tuning | The MS may not be properly tuned for the mass range of this compound. | Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's protocol to ensure optimal sensitivity across the desired mass range. |
NMR Spectroscopy
Issue: Broad Peaks and Poor Resolution in the ¹H or ¹³C NMR Spectrum
// Nodes start [label="Broad NMR Peaks and\nPoor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Poor Magnetic Field\nHomogeneity (Shimming)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Sample Aggregation or\nLow Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Paramagnetic Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Chemical Exchange", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Re-shim the Spectrometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use a Different Solvent or\nLower Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Filter the Sample or\nUse a Chelating Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Acquire Spectrum at a\nDifferent Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [color="#5F6368"]; start -> cause2 [color="#5F6368"]; start -> cause3 [color="#5F6368"]; start -> cause4 [color="#5F6368"];
cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#4285F4"]; cause3 -> solution3 [color="#4285F4"]; cause4 -> solution4 [color="#4285F4"]; } dot Troubleshooting poor resolution in NMR spectra.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Magnetic Field Homogeneity | The magnetic field needs to be "shimmed" to be uniform across the sample volume. | Shimming Protocol: 1. Use the spectrometer's automated shimming routine. 2. If automated shimming is insufficient, perform a manual shimming procedure, starting with the lower-order shims (Z1, Z2) and progressing to higher-order shims, while observing the lock signal or the FID of a strong peak. |
| Sample Aggregation or Low Solubility | If this compound is aggregating or is not fully dissolved, this can lead to broad peaks. | Try a different deuterated solvent in which this compound has higher solubility. Alternatively, acquire the spectrum at a slightly elevated temperature to improve solubility and reduce viscosity. |
| Presence of Paramagnetic Impurities | Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. | Filter the sample through a small plug of celite or silica to remove particulate matter. If metal contamination is suspected from glassware or reagents, using a chelating agent like EDTA might help, although this can add signals to the spectrum. |
| Conformational or Chemical Exchange | If this compound exists in multiple conformations that are interconverting on the NMR timescale, this can broaden peaks. | Acquire spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer ("slow exchange regime"). Conversely, increasing the temperature may accelerate the exchange to the "fast exchange regime," resulting in sharper, averaged signals. |
UV-Vis Spectroscopy
Issue: Unstable or Drifting Absorbance Readings
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Instrument Warm-up | The spectrophotometer's lamp and detector require time to stabilize. | Allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes) before taking any measurements. |
| Solvent Effects | The solvent may be absorbing in the same region as this compound or may be evaporating. | Use a high-quality UV-grade solvent. Ensure the cuvette is properly capped to prevent evaporation, especially with volatile solvents. Always run a baseline correction with the same solvent in the cuvette. |
| Sample Degradation | This compound may be degrading upon exposure to the UV light from the instrument.[5] | Minimize the sample's exposure time to the light source. If possible, use a diode array spectrophotometer that acquires the entire spectrum simultaneously, reducing the overall exposure time compared to a scanning instrument. |
| Temperature Effects | Changes in temperature can affect the absorbance. | Use a temperature-controlled cuvette holder to maintain a constant temperature during the measurement. |
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 5. researchgate.net [researchgate.net]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. mastelf.com [mastelf.com]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with Tupichinol C
Welcome to the technical support center for researchers using Tupichinol C in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. This compound, a flavan isolated from Tupistra chinensis, belongs to the flavonoid class of compounds. It is crucial to recognize that flavonoids can interfere with common cell viability assays, potentially leading to inaccurate results. This guide will help you navigate these challenges and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: My cell viability data with this compound is inconsistent or shows an unexpected increase in viability at high concentrations. What is happening?
A1: This is a common issue when working with flavonoids like this compound in tetrazolium-based assays (e.g., MTT, XTT, WST-1). Flavonoids can directly reduce the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, making it seem like the cells are more viable than they are.
To confirm this interference, you should run a cell-free control . Prepare wells with your cell culture medium and the same concentrations of this compound you are testing, but without cells. Add the assay reagent and measure the absorbance. If you see a dose-dependent increase in color, this confirms that this compound is directly interacting with the assay reagent.
Q2: I've confirmed that this compound is interfering with my MTT assay. What should I do?
A2: You have two main options:
-
Modify your existing assay protocol: After treating the cells with this compound for the desired incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove any remaining compound before adding the MTT reagent. This can help to minimize direct reduction of the dye.
-
Switch to a different assay principle: The most reliable solution is to use a cell viability assay that is not based on metabolic reduction. Good alternatives include:
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is not affected by reducing compounds.
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells, which is a direct indicator of metabolic activity. They are generally less susceptible to interference from colored or reducing compounds.
-
Trypan Blue exclusion assay: This is a direct method of counting viable cells based on membrane integrity.[1] However, it can be more time-consuming for high-throughput screening.
-
Q3: I'm having trouble dissolving this compound. What is the recommended solvent and concentration?
Q4: How stable is this compound in cell culture medium?
A4: Flavonoids can be unstable in aqueous solutions, particularly at physiological pH.[2] This instability can lead to a decrease in the effective concentration of the compound over the course of your experiment. It is advisable to prepare fresh dilutions of this compound from your DMSO stock for each experiment. If long incubation times are necessary, consider replacing the medium with freshly prepared this compound solution periodically.
Troubleshooting Guide
This section provides a structured approach to common problems encountered when using this compound in cell viability assays.
Problem 1: High Background or False-Positive Signal
-
Symptom: Absorbance readings in wells containing this compound (especially at higher concentrations) are significantly higher than the vehicle control, even in the absence of cells.
-
Probable Cause: Direct reduction of the tetrazolium dye (MTT, XTT, etc.) by this compound.
-
Solution:
-
Run a cell-free control: As described in FAQ1, this will confirm the interference.
-
Wash cells before adding the reagent: Gently wash the cell monolayer with warm PBS after the treatment incubation and before adding the viability reagent.
-
Switch to a non-reduction-based assay: Use an SRB or ATP-based assay for more reliable results.
-
Problem 2: Poor Reproducibility
-
Symptom: High variability between replicate wells or between experiments.
-
Probable Causes:
-
Inconsistent cell seeding.
-
Precipitation of this compound in the culture medium.
-
Degradation of this compound during the experiment.
-
-
Solution:
-
Ensure uniform cell seeding: Use a well-mixed cell suspension and consistent pipetting techniques.
-
Check for precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, you may need to lower the concentration or try a different solvent system (while keeping the final solvent concentration non-toxic to cells).
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Problem 3: No Dose-Dependent Effect Observed
-
Symptom: No clear relationship between the concentration of this compound and cell viability.
-
Probable Causes:
-
Assay interference masking the true cytotoxic effect.
-
The tested concentration range is not appropriate.
-
Instability of the compound.
-
-
Solution:
-
Rule out assay interference: Follow the steps for Problem 1.
-
Expand the concentration range: Test a wider range of this compound concentrations, both higher and lower.
-
Consider compound stability: For long-term experiments, consider refreshing the treatment medium.
-
Data Presentation: Cytotoxicity of Tupichinol E
While specific cytotoxicity data for this compound is not currently available in the literature, data for the structurally related compound, Tupichinol E , can provide a preliminary reference point. The following table summarizes the reported IC50 values for Tupichinol E against the MCF-7 breast cancer cell line using an MTT assay.[3][4]
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| MCF-7 | Tupichinol E | 48 hours | 105 ± 1.08 |
| MCF-7 | Tupichinol E | 72 hours | 78.52 ± 1.06 |
Disclaimer: This data is for Tupichinol E, not this compound. Due to potential differences in activity, these values should be used as a guide for range-finding experiments only. It is essential to determine the IC50 of this compound empirically in your specific cell model and with an appropriate, non-interfering assay.
Experimental Protocols
MTT Cell Viability Assay (with modifications for potentially interfering compounds)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only). Remove the old medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Washing Step (Crucial for interfering compounds): After incubation, carefully aspirate the medium containing this compound. Gently wash the cells once with 100 µL of warm, sterile PBS.
-
MTT Addition: Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay (Recommended Alternative)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Troubleshooting Workflow for Cell Viability Assays with this compound
Caption: A workflow for troubleshooting unexpected results in cell viability assays with this compound.
Potential Signaling Pathway Affected by Flavonoids
While the specific signaling pathways affected by this compound are not yet elucidated, flavonoids are known to modulate various pathways involved in cell survival and apoptosis. The diagram below illustrates a generalized pathway that could be influenced by such compounds.
Caption: Generalized signaling pathway potentially inhibited by flavonoids like this compound.
References
Technical Support Center: Large-Scale Production of Tupichinol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Tupichinol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production challenging?
A1: this compound is a natural flavan compound isolated from Tupistra chinensis[1][2]. Its structure is (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol with the molecular formula C15H14O3[3]. The primary challenges in its large-scale production stem from its complex, chiral structure and the general difficulties associated with scaling up the synthesis of natural products. These can include ensuring stereochemical purity, managing reaction conditions for optimal yield and safety, and developing efficient purification methods[4][5].
Q2: Are there any known synthetic routes for this compound?
A2: As of late 2025, there are no published reports detailing the total synthesis of this compound. However, plausible synthetic strategies can be devised based on established methods for flavan synthesis. A common approach involves the condensation of a substituted phenol with a cinnamaldehyde derivative, followed by cyclization and stereoselective reduction.
Q3: What are the key chemical properties of this compound to consider during production?
A3: Key properties of this compound include the presence of two phenolic hydroxyl groups, which are susceptible to oxidation, and a single chiral center at the C2 position, which necessitates stereocontrolled synthesis or chiral resolution. Its solubility and stability in various solvents should be empirically determined to optimize reaction and purification conditions.
Troubleshooting Guides
Synthesis & Reaction Optimization
Problem: Low yield in the initial condensation reaction.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Screen different acid or base catalysts (e.g., piperidine, pyrrolidine, PTSA) and optimize catalyst loading. |
| Suboptimal Reaction Temperature | Perform a temperature screening study to find the optimal balance between reaction rate and side product formation. |
| Poor Solvent Choice | Test a range of solvents with varying polarities (e.g., toluene, ethanol, THF) to improve reactant solubility and reaction kinetics. |
Problem: Poor stereoselectivity in the final reduction step.
| Potential Cause | Troubleshooting Steps |
| Non-selective Reducing Agent | Employ chiral reducing agents or catalyst systems (e.g., CBS reduction) to favor the formation of the desired (2R)-enantiomer. |
| Incorrect Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity. |
| Substrate Conformation | The presence of bulky protecting groups on the hydroxyl functions can influence the direction of hydride attack. Experiment with different protecting groups. |
Scale-Up Challenges
Problem: Exothermic reaction during scale-up.
| Potential Cause | Troubleshooting Steps |
| Heat Accumulation | Implement controlled, portion-wise addition of reagents to manage the heat generated. Ensure the reactor has adequate cooling capacity. Monitor the internal temperature closely[4][6]. |
| "All-in-one" Addition | Avoid adding all reagents at once. A gradual feed of one reactant into the other is generally safer on a larger scale[4]. |
Problem: Inconsistent product quality between batches.
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | Use appropriate stirring mechanisms (e.g., overhead stirrer) to ensure homogeneity in large reaction vessels and avoid localized "hot spots"[6]. |
| Variability in Raw Material Quality | Implement stringent quality control checks for all starting materials and reagents. |
Purification & Isolation
Problem: Difficulty in removing closely related impurities.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Impurities | Optimize the mobile phase composition in column chromatography. Consider using a different stationary phase (e.g., reverse-phase silica). |
| Co-crystallization | If crystallization is used for purification, screen various solvent systems to find one that selectively crystallizes the desired product. |
Problem: Degradation of this compound during purification.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Phenolic Groups | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid to the solvent system if compatible. |
| Acid or Base Sensitivity | Buffer the mobile phase during chromatography to maintain a neutral pH. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Note: As no specific synthesis for this compound is published, the following is a hypothetical protocol based on common flavan synthesis.
Hypothetical Synthesis of this compound Precursor (a Chalcone)
-
To a stirred solution of 2,4-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol, add a 50% aqueous solution of potassium hydroxide (3 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure chalcone.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. primescholars.com [primescholars.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Tupichinol C and Tupichinol E
A comprehensive analysis of the available experimental data reveals significant insights into the bioactivity of Tupichinol E, a promising anti-tumor compound. However, a direct comparative analysis with Tupichinol C is currently impeded by a lack of publicly available bioactivity data for the latter.
This guide synthesizes the existing scientific literature on Tupichinol E, presenting its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to determine its bioactivity. While this compound has been isolated from Tupistra chinensis, its biological activities have not yet been reported in the available scientific literature.
Quantitative Bioactivity Data: Tupichinol E
The anti-tumor effects of Tupichinol E have been evaluated against human breast cancer cell lines, MCF-7 (Estrogen Receptor-positive) and MDA-MB-231 (Triple-Negative). The following table summarizes the key quantitative data from these studies.
| Cell Line | Treatment Duration | IC50 Value (µmol/L) | Reference |
| MCF-7 | 48 hours | 105 ± 1.08 | [1][2] |
| MCF-7 | 72 hours | 78.52 ± 1.06 | [1][2] |
| MDA-MB-231 | 48 hours | Not specified, but higher than MCF-7 | [2] |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a higher potency.
Mechanism of Action: Tupichinol E
Experimental evidence suggests that Tupichinol E exerts its anti-tumor effects through multiple mechanisms, primarily by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Molecular docking studies have shown that Tupichinol E has a strong binding affinity for EGFR.[1][2]
The key biological consequences of Tupichinol E treatment include:
-
Induction of Apoptosis: Tupichinol E treatment leads to programmed cell death in cancer cells. This is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This is associated with a reduction in the expression of cyclin B1, a crucial regulator of the G2/M transition.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Tupichinol E and a typical experimental workflow for assessing its bioactivity.
Caption: Proposed signaling pathway of Tupichinol E.
Caption: Experimental workflow for bioactivity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
MCF-7 and MDA-MB-231 human breast cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for 24, 48, and 72 hours.[1][2]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis:
-
Cells were treated with Tupichinol E for 24 hours.
-
The cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cells, followed by incubation in the dark.
-
The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle:
-
Cells were treated with Tupichinol E for 24 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
The fixed cells were treated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Western Blotting for Protein Expression
-
Cells were treated with Tupichinol E for 24 hours.
-
Total protein was extracted from the cells using a lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cyclin B1, and a loading control like β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available scientific evidence strongly supports the bioactivity of Tupichinol E as a potent anti-tumor agent, particularly against breast cancer cells. Its mechanism of action involves the inhibition of the EGFR signaling pathway, leading to apoptosis and cell cycle arrest. The experimental protocols outlined provide a robust framework for the continued investigation of this and other similar natural products.
Future research is critically needed to elucidate the bioactivity of this compound. Such studies would enable a direct and comprehensive comparison with Tupichinol E, potentially revealing unique therapeutic properties and expanding the repertoire of bioactive compounds for drug development.
References
Tupichinol C vs. Other Flavans in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of Tupichinol C (and its stereoisomer Tupichinol E) against other well-known flavans. The information is compiled from various preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Data Presentation: A Comparative Look at Anticancer Activity
The in vitro cytotoxic activity of Tupichinol E and other flavans, including the flavan-3-ols epicatechin and epigallocatechin, and the flavonol quercetin, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the reported IC50 values for these compounds against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that the experimental conditions, particularly the incubation times, vary across different studies, which may influence the IC50 values.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Tupichinol E | MCF-7 | 48 | 105 ± 1.08[1][2] |
| 72 | 78.52 ± 1.06[1][2] | ||
| MDA-MB-231 | 48 | Not specified | |
| 72 | Not specified | ||
| Quercetin | MCF-7 | 48 | ~50 |
| MDA-MB-231 | 48 | >100 | |
| Epicatechin | MDA-MB-231 | 48 | ~350 |
| Epigallocatechin | MCF-7 | 48 | ~50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies reviewed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Tupichinol E and other flavans (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Tupichinol E, quercetin, etc.) or vehicle control (DMSO).
-
Incubation: The plates are incubated for the desired time periods (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Molecular Mechanisms
Flavonoids exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. While the specific effects of this compound/E on these pathways are still under investigation, studies suggest that it may act as an Epidermal Growth Factor Receptor (EGFR) inhibitor[3]. EGFR is a receptor tyrosine kinase that, upon activation, can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. Other flavans have been shown to directly or indirectly influence these pathways, as well as the NF-κB pathway, which is a key regulator of inflammation and cell survival.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer effects of flavans.
PI3K/Akt Signaling Pathway
Caption: Flavonoid inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
Caption: Flavonoid inhibition of the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
Caption: Flavonoid inhibition of the NF-κB signaling pathway.
References
A Comparative Guide to the Validation of Tupichinol C's Hypothesized Anti-inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothesized mechanism of action of Tupichinol C, a novel compound with potential anti-inflammatory properties. Due to the limited publicly available data on this compound, this document outlines a proposed mechanism centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is based on the known anti-inflammatory activities of structurally similar phytochemicals. The guide compares this proposed mechanism with well-established NF-κB inhibitors and provides detailed experimental protocols for validation.
Hypothesized Mechanism of Action: this compound as an Inhibitor of the Canonical NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drug development.[1][2] In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα) protein.[3][4] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[1][5] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate into the nucleus.[1][5] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]
We hypothesize that this compound exerts its anti-inflammatory effects by intervening in this critical pathway, specifically by inhibiting the IKK-mediated phosphorylation of IκBα. This action would prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene expression.
Caption: Hypothesized this compound Mechanism of Action.
Comparative Analysis with Alternative Phytochemical NF-κB Inhibitors
To contextualize the potential efficacy of this compound, its hypothesized mechanism is compared against other natural compounds known to inhibit the NF-κB pathway.
| Compound | Natural Source | Documented Mechanism of NF-κB Inhibition | Reported IC50 (in vitro) |
| Curcumin | Curcuma longa (Turmeric) | Inhibits IKK activation, IκBα phosphorylation and degradation, and nuclear translocation of the p65 subunit.[3][5] | 5-15 µM |
| Resveratrol | Grapes, Berries | Suppresses NF-κB activation by inhibiting IKK and subsequent IκBα phosphorylation. | 20-100 µM |
| Epigallocatechin-3-gallate (EGCG) | Camellia sinensis (Green Tea) | Inhibits the IKK complex, leading to reduced IκBα phosphorylation and degradation.[6] | 30-150 µM |
| Luteolin | Celery, Thyme | Prevents IκBα degradation and inhibits the nuclear translocation of p65.[7] | 10-40 µM |
| Quercetin | Onions, Apples | Inhibits NF-κB activation and the binding of NF-κB to DNA.[7] | 10-50 µM |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound, a series of well-established in vitro assays are recommended.
1. NF-κB Luciferase Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB-mediated gene transcription.
-
Methodology:
-
HEK293T cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Transfected cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
NF-κB activation is induced by treating the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell lysates are harvested, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the extent of NF-κB inhibition.
-
2. Western Blot Analysis of the NF-κB Signaling Pathway
-
Objective: To visually assess the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Methodology:
-
A suitable cell line (e.g., RAW 264.7 macrophages) is pre-treated with this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
For analysis of IκBα, whole-cell lysates are prepared. For p65 translocation, cytoplasmic and nuclear protein fractions are isolated.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic and Lamin B for nuclear fractions).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine if this compound inhibits the DNA-binding activity of the NF-κB complex.
-
Methodology:
-
Nuclear extracts are prepared from cells treated with or without this compound and stimulated with TNF-α.
-
A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled with a non-radioactive tag (e.g., biotin).
-
The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The protein-DNA complexes are transferred to a nylon membrane and detected using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis [imrpress.com]
Cross-Validation of Analytical Methods for Tupichinol C: A Comparative Guide
In the development of pharmaceutical products derived from natural sources, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. For a novel compound such as Tupichinol C, a triterpenoid saponin, establishing robust and reliable quantification methods is a critical step. This guide provides a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. Furthermore, it outlines the process of cross-validation to ensure consistency and interchangeability between these methods.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of comparing the results from two distinct analytical procedures to determine if they provide equivalent results.[1] This is crucial when transferring a method between laboratories, or when a new method is intended to replace an existing one.[1] The goal is to demonstrate that any differences in the results are within acceptable limits, ensuring that data generated by either method are reliable and comparable.
Comparative Analytical Methods for this compound
Based on the structural characteristics of triterpenoid saponins, HPLC-UV and LC-MS are highly suitable for the quantification of this compound. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential interactions with a stationary and a mobile phase. For compounds like this compound, which may lack a strong chromophore, detection can be performed at lower UV wavelengths.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique provides high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations, even in complex matrices.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS are presented below. These protocols are based on established methods for structurally similar triterpenoids like lupeol and oleanolic acid.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent, filtered, and diluted to fall within the calibration range.
LC-MS Method Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 1 to 500 ng/mL.
-
Sample Preparation: The sample containing this compound is extracted, filtered, and diluted to fall within the calibration range. An internal standard is added prior to analysis.
Data Presentation: Method Performance Comparison
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS methods for the quantification of this compound, based on typical validation data for similar triterpenoid compounds.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS Methods
| Validation Parameter | HPLC-UV Method | LC-MS Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~500 ng/mL | ~0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL[2] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[3] |
| Precision (% RSD) | < 2% | < 5%[3] |
Cross-Validation Protocol
To ensure the interchangeability of the HPLC-UV and LC-MS methods, a cross-validation study should be performed.
-
Sample Selection: A minimum of three independent batches of the this compound sample matrix should be analyzed.
-
Analysis: Each sample should be analyzed in triplicate using both the validated HPLC-UV and LC-MS methods.
-
Data Comparison: The mean quantitative results obtained from both methods for each sample are compared.
-
Acceptance Criteria: The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±15%.
Visualizations
The following diagrams illustrate the cross-validation workflow and the principles of the analytical instrumentation.
References
- 1. scielo.br [scielo.br]
- 2. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tupichinol C: A Comparative Analysis Remains Elusive Due to Singular Plant Source
Researchers, scientists, and drug development professionals interested in a comparative study of Tupichinol C will find their efforts currently focused on a single plant source: Tupistra chinensis. Despite extensive investigation, this flavan has not been identified in any other plant species, precluding a direct comparative analysis of its properties from different botanical origins.
This compound is a flavonoid that has been isolated from the rhizomes of Tupistra chinensis, a plant used in traditional Chinese medicine.[1][2][3][4][5] While the genus Tupistra is known for producing a variety of bioactive compounds with cytotoxic and anti-inflammatory properties, specific data on the yield, purity, and detailed biological activities of this compound remain limited in publicly available scientific literature.[1][4]
Biological Activity Insights from a Close Relative: Tupichinol E
In the absence of specific studies on this compound, research on a related compound from the same plant, Tupichinol E, offers some insights into the potential therapeutic effects of this class of molecules. Studies on Tupichinol E, also isolated from Tupistra chinensis, have demonstrated its potential as an anti-cancer agent, particularly against breast cancer cell lines.[6][7][8]
Experimental data has shown that Tupichinol E can inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells in a dose- and time-dependent manner.[6][7][8] Furthermore, it has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in MCF-7 cells.[6][7][8] These effects are associated with the activation of caspase 3, a key enzyme in the apoptotic pathway.[6][7][8]
Data on Tupichinol E in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µmol/L) | Reference |
| MCF-7 | 48 hours | 105 ± 1.08 | [7] |
| MCF-7 | 72 hours | 78.52 ± 1.06 | [7] |
| MDA-MB-231 | 48 hours | Not specified | [6][7][8] |
Experimental Protocols: A General Overview
Experimental Workflow for Phytochemical Isolation
Caption: A generalized workflow for the isolation and purification of phytochemicals from plant sources.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, flavonoids, in general, are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The limited data on Tupichinol E suggests that the apoptotic pathway is a likely target.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
Cell Cycle Regulation Pathway
Caption: A diagram illustrating the potential mechanism of this compound inducing G2/M cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Tupichinins B-D, three new spirostanol saponins from Tupistra chinensis rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. onesearch.adelphi.edu [onesearch.adelphi.edu]
Tupichinol C and its Antioxidant Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of compounds derived from the Tupistra genus, with a focus on the context of Tupichinol C, a flavan isolated from Tupistra chinensis. Due to the limited availability of direct quantitative antioxidant data for the isolated this compound, this guide presents data from extracts of Tupistra chinensis, which contains a variety of phytochemicals, including this compound. This information is compared against well-established antioxidants to provide a benchmark for its potential efficacy.
Introduction to this compound
This compound is a flavan, a type of flavonoid, that has been isolated from the rhizomes of Tupistra chinensis.[1] The genus Tupistra has been a subject of interest in traditional medicine and modern phytochemical research due to the presence of various bioactive compounds, including steroidal saponins and flavonoids.[1][2] Extracts from Tupistra species have demonstrated a range of pharmacological activities, including antioxidative properties.[1] Antioxidants are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Comparative Antioxidant Activity
To contextualize the antioxidant potential of this compound-containing extracts, this section compares the available data on Tupistra chinensis extracts with the known antioxidant activities of well-established antioxidant compounds: Vitamin C (Ascorbic Acid), Quercetin, and Trolox (a water-soluble analog of Vitamin E). The antioxidant capacity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). These assays measure the ability of a compound to scavenge free radicals.
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Antioxidant | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | ORAC Assay (µmol TE/g) |
| Tupistra chinensis Extract | Data Not Available | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | 5.00[3] - 9.53 | ~2.04 | Data Not Available |
| Quercetin | 4.97[4] | 1.89[5] | Data Not Available |
| Trolox | ~3.77[6] | 2.93[6] | Standard |
Note: The IC50 values for the reference antioxidants can vary between studies depending on the specific experimental conditions. The values presented are representative examples.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (e.g., this compound or plant extract) and standard antioxidants are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to a specific absorbance at 734 nm.
-
Different concentrations of the test compound and standard antioxidants are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. A peroxyl radical generator (e.g., AAPH) is used to initiate the reaction. The antioxidant's capacity to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.
Procedure:
-
A reaction mixture containing the fluorescent probe and the test compound or standard antioxidant is prepared in a 96-well plate.
-
The reaction is initiated by the addition of the peroxyl radical generator (AAPH).
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Caption: Experimental workflow for antioxidant activity assessment.
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage. Antioxidants can mitigate this damage through various mechanisms, including direct radical scavenging and upregulation of endogenous antioxidant defenses. One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.
Caption: The Nrf2-ARE antioxidant response pathway.
Conclusion
While direct quantitative data on the antioxidant activity of isolated this compound is currently limited in publicly available literature, the demonstrated antioxidant potential of Tupistra chinensis extracts suggests that its constituents, including this compound, contribute to these effects. Further research is warranted to isolate this compound in sufficient quantities and perform comprehensive antioxidant assays to definitively characterize its potency relative to well-known antioxidants. Such studies would be invaluable for drug development professionals seeking novel natural compounds to combat oxidative stress-related diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative analyses.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Tupichinol E's In Vitro Anti-Cancer Findings
Note on Compound Name: This guide focuses on the available scientific data for Tupichinol E . At the time of this writing, there is a significant body of research on Tupichinol E, while literature specifically detailing the biological activities of Tupichinol C is limited. It is presumed that the user's interest lies in the validated anti-cancer properties of the Tupichinol family of compounds, for which Tupichinol E is the primary subject of published studies.
This guide provides a comparative analysis of Tupichinol E, a promising natural compound, against established anti-cancer agents. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel therapeutic candidates. The following sections present a summary of in vitro and in vivo data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of Tupichinol E with Osimertinib, an EGFR inhibitor, and Paclitaxel, a standard chemotherapeutic agent.
Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation(s) |
| Tupichinol E | MCF-7 | 85.05 ± 1.08 | 50.52 ± 1.06 | [1] |
| MDA-MB-231 | 202 ± 1.15 | Not Reported | [2] | |
| Osimertinib | MDA-MB-231 | 6.3 | Not Reported | [3][4] |
| Paclitaxel | MCF-7 | 3.5 | Not Reported | [5] |
| MDA-MB-231 | 0.3 | Not Reported | [5] |
Table 2: In Vivo Tumor Growth Inhibition in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Tumor Volume Reduction | Apoptotic Activity (TUNEL Staining) | Proliferative Activity (Ki67 Staining) | Citation(s) |
| Tupichinol E (monotherapy) | ~35% | Not Reported | Not Reported | [6] |
| Osimertinib (monotherapy) | ~40% | Not Reported | Not Reported | [6] |
| Tupichinol E + Osimertinib | Maintained at baseline | 150% increase | 70% reduction | [6] |
| Paclitaxel | Significant antitumor activity | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is important to note that while efforts have been made to present comparable protocols, variations may exist between different studies.
In Vitro Assays
1. Cell Lines and Culture:
-
MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines were obtained from the National Centre for Cell Science (NCCS, Pune, India).
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2[8].
2. MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates at a density of 1x10³ cells per well.
-
After 24 hours, cells were treated with varying concentrations of Tupichinol E (25, 50, 100, 150, and 200 µmol/L) or comparator drugs for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 2 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a spectrophotometer.
-
The percentage of viability was calculated as: (OD of drug-treated sample / OD of untreated sample) × 100[2].
3. Apoptosis Detection Assay (Annexin V-FITC/PI Staining):
-
MCF-7 cells were treated with Tupichinol E (0, 50, 100, and 200 µmol/L) for 24 hours.
-
Cells were harvested and suspended in 100 µL of binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
After a 15-minute incubation in the dark at room temperature, 400 µL of binding buffer was added.
-
Fluorescence was analyzed by flow cytometry, recording 10,000 events per sample[2].
4. Cell Cycle Analysis:
-
MCF-7 cells were treated with Tupichinol E (0, 50, 100, and 200 µmol/L) for 24 hours.
-
Cells were collected, washed with cold PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and stained with a solution containing RNase A (100 µg/mL), propidium iodide (25 µg/mL), and Triton X-100 (0.1%) in PBS.
-
After a 30-minute incubation at 37°C, the cell cycle distribution was analyzed by flow cytometry[2].
5. Western Blot Analysis:
-
MCF-7 cells were treated with Tupichinol E (0, 50, 100, and 200 µmol/L) for 24 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system[2].
In Vivo Xenograft Model
1. Animal Model:
2. Tumor Cell Implantation:
-
For Tupichinol E/Osimertinib Study: A triple-negative breast cancer (TNBC) xenograft model was established. Specific cell line and implantation details are not provided in the abstract[6].
-
For Paclitaxel (MDA-MB-231) Study: 2 x 10⁷ MDA-MB-231 cells were subcutaneously implanted into nude mice[7]. For another study, 1 x 10⁷ cells were injected into the right inguinal mammary fat pad of SCID mice[11].
-
For Paclitaxel (MCF-7) Study: MCF-7 cells were implanted subcutaneously in nude mice, often with estrogen supplementation to support tumor growth[12][13].
3. Drug Administration:
-
Tupichinol E and Osimertinib: The specific dosages, routes of administration, and treatment schedules for the in vivo study are not detailed in the available abstract[6].
-
Paclitaxel:
-
For MDA-MB-231 xenografts, one study administered 15 mg/kg paclitaxel daily for 5 days[7]. Another study used 10 mg/kg paclitaxel every five days for three doses via intraperitoneal injection[9]. A third study used 10 mg/kg/day[11].
-
For MCF-7 xenografts, 15 mg/kg paclitaxel was administered intravenously twice weekly for 2 to 3 weeks[12].
-
4. Monitoring and Analysis:
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were excised for histopathological and immunohistochemical analysis, including Hematoxylin and Eosin (H&E) staining, TUNEL staining for apoptosis, and Ki67 staining for proliferation[6][10].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by Tupichinol E and a general workflow for its preclinical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenograft tumor generation and in vivo chemotherapy treatment [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Synthetic vs. Natural Tupichinol C: Efficacy and Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is critical. This guide provides a comparative overview of the efficacy of synthetic versus natural Tupichinol C, a compound of interest for its potential therapeutic applications. Due to a lack of direct comparative studies on this compound, this guide leverages data on the closely related compound Tupichinol E and general principles of synthetic versus natural product chemistry to provide a comprehensive analysis.
Executive Summary
This compound and its analogues, such as Tupichinol E, are alkaloids sourced from plants like Tupistra chinensis and Tupistra nutans.[1][2] These compounds have garnered attention for their anti-cancer properties, particularly their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in various cancers.[1][2] While direct comparative efficacy data between synthetic and natural this compound is not publicly available, this guide will explore the known biological activities of the natural form and discuss the potential advantages and disadvantages of a synthetic counterpart. The fundamental principle remains that a synthetic molecule, if structurally identical to its natural counterpart, should exhibit the same biological activity. The primary differences often lie in purity, yield, and the presence of co-occurring synergistic compounds in the natural extract.
Data Presentation: Biological Activity of Natural Tupichinol E
The following tables summarize the reported in-vitro anti-cancer activity of natural Tupichinol E, which serves as a proxy for understanding the potential efficacy of this compound.
| Cell Line | Treatment Duration | IC50 (µmol/L) | Reference |
| MCF-7 (ER+) | 48 hours | 105 ± 1.08 | [1] |
| MCF-7 (ER+) | 72 hours | 78.52 ± 1.06 | [1] |
Table 1: Cytotoxicity of Natural Tupichinol E on MCF-7 Breast Cancer Cells. The IC50 values represent the concentration of Tupichinol E required to inhibit the growth of 50% of the cancer cells.
| Parameter | Concentration (µmol/L) | Observation | Reference |
| Apoptosis Induction (MCF-7) | 70–280 | Dose-dependent increase in apoptosis | [1] |
| Caspase-3 Activation (MCF-7) | 70–280 | Activation of caspase-3, a key executioner of apoptosis | [1] |
| Cell Cycle Arrest (MCF-7) | 140 and 280 | Significant increase in the percentage of cells in the G2/M phase | [1] |
| Cyclin B1 Expression (MCF-7) | 140 and 280 | Reduction in the expression of cyclin B1, a key regulator of the G2/M transition | [1] |
Table 2: Mechanistic Insights into the Anti-Cancer Activity of Natural Tupichinol E.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
MTT Assay for Cell Viability
-
Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a density of 1x10³ cells per well.
-
Treatment: After 24 hours, the cells were treated with varying concentrations of Tupichinol E (e.g., 35–280 μmol/L) for 48 and 72 hours.
-
MTT Incubation: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment: MCF-7 cells were treated with different concentrations of Tupichinol E for 24 hours.
-
Apoptosis Staining: For apoptosis analysis, cells were harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Cell Cycle Staining: For cell cycle analysis, cells were fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed and stained with a solution containing PI and RNase A.
-
Data Acquisition: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Western Blotting for Protein Expression
-
Cell Lysis: Treated and untreated MCF-7 cells were lysed in RIPA buffer to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cyclin B1) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Tupichinol E, and likely this compound, involves the inhibition of the EGFR signaling pathway. The following diagram illustrates this proposed mechanism.
Figure 1: Proposed mechanism of action for this compound/E via inhibition of the EGFR signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer efficacy of a compound like this compound.
Figure 2: A generalized experimental workflow for comparing the efficacy of synthetic and natural compounds.
Discussion: Synthetic vs. Natural this compound
While direct comparative data is absent, a theoretical comparison can be made based on established principles in pharmacology and natural product chemistry.
Natural this compound:
-
Source: Extracted from plant sources such as Tupistra chinensis.
-
Advantages:
-
Potential for Synergy: Natural extracts contain a mixture of related compounds and secondary metabolites. These may act synergistically to enhance the therapeutic effect or reduce the toxicity of the primary active compound.
-
Established Biological Activity: The known anti-cancer effects have been demonstrated using the natural extract.
-
-
Disadvantages:
-
Variability: The concentration and purity of this compound in natural extracts can vary depending on the plant's growing conditions, harvest time, and extraction methods. This can lead to inconsistencies in biological activity.
-
Scalability and Sustainability: Large-scale production can be challenging and may have an environmental impact. Supply can be limited by the availability of the plant source.
-
Purity: Isolating the pure compound to a high degree can be a complex and costly process.
-
Synthetic this compound:
-
Source: Produced through chemical synthesis in a laboratory.
-
Advantages:
-
High Purity and Consistency: Chemical synthesis allows for the production of highly pure this compound with a well-defined and consistent chemical structure. This eliminates the variability seen in natural extracts and ensures reproducible biological effects.
-
Scalability: Once a synthetic route is established, it can be scaled up to produce large quantities of the compound, ensuring a stable and reliable supply for research and potential clinical use.
-
Structural Modification: Synthesis provides the opportunity to create analogues of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties.
-
-
Disadvantages:
-
Complexity of Synthesis: The total synthesis of complex natural products can be challenging, time-consuming, and expensive, especially for molecules with multiple stereocenters.
-
Lack of Synergistic Effects: A pure synthetic compound will not benefit from the potential synergistic effects of other compounds present in the natural extract.
-
Potential for Novel Impurities: The synthetic process may introduce impurities that are not found in the natural product and could have their own biological effects.
-
Conclusion
In the absence of direct comparative studies, it is reasonable to hypothesize that synthetic this compound, if produced to a high degree of purity and with the correct stereochemistry, will exhibit a biological efficacy comparable to its natural counterpart. The primary advantages of a synthetic route would be the consistency, purity, and scalability of the final product, which are crucial for drug development. However, the potential for synergistic interactions within the natural extract should not be discounted and warrants further investigation. Future research should focus on the total synthesis of this compound and subsequent head-to-head comparisons of the synthetic and natural forms to definitively determine their relative efficacy and therapeutic potential.
References
A Head-to-Head Comparison of Tupichinol C and Resveratrol: An In-depth Analysis for Researchers
Disclaimer: Direct experimental data for Tupichinol C is exceptionally limited in publicly available scientific literature. Therefore, to fulfill the comparative analysis requested, this guide utilizes data for Tupichinol E , a closely related flavan isolated from the same plant genus, Tupistra. This substitution allows for a meaningful comparison with the extensively studied polyphenol, resveratrol, particularly in the context of anticancer activity. All data presented for the "Tupichinol" compound pertains to Tupichinol E.
Introduction
In the realm of natural product chemistry and drug discovery, polyphenolic compounds have garnered significant attention for their diverse pharmacological activities. Among these, resveratrol has been the subject of extensive research, lauded for its antioxidant, anti-inflammatory, and anticancer properties. Concurrently, novel compounds from various plant sources are continuously being explored for their therapeutic potential. One such class of compounds is the flavans isolated from the genus Tupistra, including this compound and Tupichinol E. This guide provides a detailed head-to-head comparison of the available experimental data for Tupichinol E and resveratrol, with a focus on their anticancer effects, supported by detailed experimental protocols and signaling pathway visualizations.
Table 1: Physicochemical Properties
| Property | This compound | Resveratrol |
| Chemical Formula | C₁₅H₁₄O₃[1] | C₁₄H₁₂O₃ |
| Molar Mass | 242.27 g/mol [1] | 228.24 g/mol |
| Class | Flavan | Stilbenoid |
| Source | Tupistra chinensis[2] | Grapes, berries, peanuts |
| Solubility | Data not available | Soluble in ethanol, DMSO; sparingly soluble in water |
Anticancer Activity: A Comparative Analysis
Both Tupichinol E and resveratrol have demonstrated notable anticancer properties in preclinical studies. The following tables summarize the available quantitative data from key in vitro experiments.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Tupichinol E | MCF-7 (Breast Cancer) | MTT | 105 ± 1.08 | 48 | [3][4] |
| MTT | 78.52 ± 1.06 | 72 | [3][4] | ||
| MDA-MB-231 (Breast Cancer) | MTT | >280 | 48 | [3][4] | |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 | 24 | [5] |
| HepG2 (Liver Cancer) | MTT | 57.4 | 24 | [5] |
Table 3: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle | Reference |
| Tupichinol E | MCF-7 | 140 and 280 | G2/M phase arrest | [3][4] |
| Resveratrol | A549 (Lung Cancer) | Not specified | S phase arrest | [6] |
| DU-145 (Prostate Cancer) | Not specified | G1 phase arrest | [6] |
Table 4: Induction of Apoptosis
| Compound | Cell Line | Key Apoptotic Marker(s) | Reference |
| Tupichinol E | MCF-7 | Activation of caspase-3 | [3][4] |
| Resveratrol | Multiple Myeloma | Downregulation of Bcl-2, Bcl-xL, XIAP, survivin | [6] |
| Pancreatic Cancer | Inhibition of PI3K/Akt/NF-κB pathway | [6] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of Tupichinol E and resveratrol are mediated through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Tupichinol E Signaling Pathway
Tupichinol E has been shown to exert its anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By binding to EGFR, it can inhibit downstream signaling cascades that promote cell growth and proliferation.
Resveratrol Signaling Pathways
Resveratrol is known to modulate a multitude of signaling pathways, contributing to its pleiotropic anticancer effects. Key pathways include the inhibition of NF-κB and PI3K/Akt, and the activation of p53 and caspases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Tupichinol E or resveratrol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the desired concentrations of Tupichinol E or resveratrol for a specified time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the compounds as described above.
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Antioxidant and Anti-inflammatory Activities
While extensive data exists for resveratrol's antioxidant and anti-inflammatory properties, specific experimental data for Tupichinol E in these areas is lacking. However, extracts from Tupistra chinensis, the source of Tupichinol compounds, have been reported to possess both antioxidant and anti-inflammatory activities.
Resveratrol's Antioxidant Activity
Resveratrol is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). Its antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity).[7]
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of resveratrol with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value can be determined.[8]
Resveratrol's Anti-inflammatory Activity
Resveratrol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[9] For instance, it can reduce the production of monocyte chemoattractant protein 1 (MCP-1) and matrix metalloproteinase 3 (MMP-3) in synovial fluid mononuclear cells from patients with inflammatory arthritis.[10]
Protocol for Measuring Inflammatory Cytokines:
-
Isolate and culture relevant cells (e.g., macrophages, synovial fluid mononuclear cells).
-
Treat the cells with resveratrol at various concentrations.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) if necessary.
-
Collect the cell culture supernatant after a specified incubation period.
-
Quantify the levels of inflammatory cytokines (e.g., MCP-1, TNF-α, IL-6) in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
Conclusion
This comparative guide highlights the current state of knowledge regarding Tupichinol E and resveratrol. While both compounds exhibit promising anticancer activity, the body of evidence for resveratrol is vastly more extensive, covering a wider range of biological effects and mechanistic insights. Tupichinol E shows potent, targeted activity against certain breast cancer cell lines, warranting further investigation into its broader therapeutic potential. The lack of data on this compound underscores the need for continued research into the diverse phytochemicals present in medicinal plants. For researchers in drug discovery and development, both resveratrol and the compounds from the Tupistra genus represent valuable leads for the development of novel therapeutic agents. Future studies should aim to directly compare these compounds in a standardized set of assays to provide a more definitive head-to-head analysis.
References
- 1. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol displays anti-inflammatory properties in an ex vivo model of immune mediated inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tupichinol C in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed guide to the proper disposal procedures for Tupichinol C, a flavan compound isolated from Tupistra chinensis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar chemical substances and information derived from the SDS of the related compound, Tupichinol A.
Chemical and Physical Properties
| Property | Information |
| Chemical Class | Flavan |
| Source | Tupistra chinensis |
| Appearance (inferred) | Likely a solid, powder or crystalline substance. |
| Solubility (inferred) | Likely soluble in organic solvents like methanol |
Proper Disposal Protocol for this compound
Adherence to the following step-by-step disposal protocol is critical for laboratory safety and environmental compliance.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid chemical waste.
4. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure compliance with safety regulations, fostering a culture of safety and responsibility.
References
Personal protective equipment for handling Tupichinol C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Tupichinol C. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a relationship built on trust and value that extends beyond our products.
Compound Identification and Properties
This compound is a flavan, a type of flavonoid, isolated from the rhizomes of Tupistra chinensis.[1][2] As with many novel compounds, comprehensive safety and toxicological data for this compound is not yet fully established. Therefore, it is crucial to handle this compound with the utmost care, adhering to the precautionary measures outlined below for flavonoids and aromatic compounds.
Available Physicochemical Data for this compound: [3]
| Property | Value | Source |
| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | PubChem[3] |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[3] |
| Molecular Weight | 242.27 g/mol | PubChem[3] |
| CAS Number | 118204-66-3 | PubChem[3] |
General Properties of Related Flavan-3-ols (for reference):
| Property | General Value Range | Notes |
| Physical State | Solid, often crystalline powder | |
| Melting Point | 75 - 78 °C (for Flavanone) | Specific to Flavanone, a related compound.[4] |
| Solubility | Generally low in water, soluble in organic solvents like ethanol, methanol, and DMSO. | |
| Stability | Sensitive to light and oxidation. Should be stored in a cool, dark, and dry place. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling concentrated solutions | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Nitrile gloves. Consider double gloving. | Chemical-resistant laboratory coat or apron. | Work should be performed in a certified chemical fume hood. |
| Cell culture and in vitro assays | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not required if performed in a biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
3.1. Preparation and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, consider refrigeration or freezing.
-
Solution Preparation:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use an appropriate solvent for dissolution (e.g., DMSO, ethanol).
-
Prepare fresh solutions for experiments whenever possible to avoid degradation.
-
3.2. Experimental Workflow
The following diagram illustrates a typical workflow for in vitro experiments with this compound, emphasizing safety checkpoints.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
4.1. Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
4.2. Decontamination
-
All work surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) after use.
-
In case of a spill, follow your institution's established spill response procedure. Small spills can typically be absorbed with an inert material, which is then collected as solid hazardous waste.
4.3. Final Disposal
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour chemical waste down the drain.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with flavonoid compounds.
5.1. Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
5.2. Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the planned laboratory activities.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
